molecular formula C3H4BrCl B3031548 3-Bromo-2-chloroprop-1-ene CAS No. 4860-96-2

3-Bromo-2-chloroprop-1-ene

Cat. No.: B3031548
CAS No.: 4860-96-2
M. Wt: 155.42 g/mol
InChI Key: MAYPXMSOHAQNPB-UHFFFAOYSA-N
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Description

3-Bromo-2-chloroprop-1-ene is a useful research compound. Its molecular formula is C3H4BrCl and its molecular weight is 155.42 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Bromo-2-chloroprop-1-ene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36182. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-2-chloroprop-1-ene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-chloroprop-1-ene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-2-chloroprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H4BrCl/c1-3(5)2-4/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYPXMSOHAQNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284192
Record name 3-bromo-2-chloroprop-1-ene
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Molecular Weight

155.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4860-96-2
Record name NSC36182
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Record name 3-bromo-2-chloroprop-1-ene
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Record name 3-bromo-2-chloroprop-1-ene
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Foundational & Exploratory

3-Bromo-2-chloroprop-1-ene in Advanced Organic Synthesis: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and polymer chemistry, bifunctional building blocks are critical for introducing complex structural motifs with high atom economy. 3-Bromo-2-chloroprop-1-ene (CAS: 4860-96-2), commonly referred to as 2-chloroallyl bromide, is a highly versatile, electrophilic reagent[1]. Unlike simple allyl halides, the presence of the 2-chloro substituent provides a dual-reactivity profile. The allylic carbon-bromine bond serves as the primary site for nucleophilic displacement or oxidative addition, while the resulting vinyl chloride moiety acts as a robust synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions or oxidative cleavage[2].

This whitepaper provides an in-depth analysis of the chemical properties, mechanistic utility, and field-proven experimental protocols for utilizing 3-bromo-2-chloroprop-1-ene in drug development and materials science.

Physicochemical Profiling

Understanding the physical and chemical properties of 3-bromo-2-chloroprop-1-ene is essential for predicting its behavior in complex reaction matrices and ensuring safe handling. The molecule is highly flammable and sensitive to light, requiring storage under inert conditions[3].

Table 1: Key Physicochemical Properties

PropertyValue / Description
Chemical Name 3-Bromo-2-chloroprop-1-ene
CAS Registry Number 4860-96-2
Molecular Formula C₃H₄BrCl
Molecular Weight 155.42 g/mol
Canonical SMILES C=C(CBr)Cl
Reactivity Profile Bifunctional: Allylic bromide (highly reactive), Vinyl chloride (moderately reactive)
Solubility Miscible with ethanol, ether, chloroform, and DMF; Immiscible with water
Hazard Classification H225 (Highly Flammable), H318 (Serious Eye Damage), H302/312/332 (Harmful)

Data synthesized from PubChem and Guidechem substance registries[1][3].

Mechanistic Applications in Organic Synthesis

Indium-Mediated Barbier-Type 2-Chloroallylation

The synthesis of 2-chlorohomoallylic alcohols is a critical step in the total synthesis of complex polyketides and macrolides. Traditional Grignard additions require strictly anhydrous conditions and often suffer from homocoupling side reactions. 3-Bromo-2-chloroprop-1-ene excels in Indium-mediated Barbier-type reactions[2].

Causality & Mechanism: Indium metal (


) undergoes a single-electron transfer (SET) with the allylic bromide to form an allylindium(III) intermediate. This intermediate is remarkably stable in aqueous and protic media, bypassing the moisture sensitivity of magnesium or lithium reagents. The reaction proceeds via a highly ordered Zimmerman-Traxler cyclic transition state, ensuring predictable regioselectivity (γ-addition) when reacting with aldehydes. The resulting 2-chlorohomoallylic alcohols can subsequently undergo ozonolysis to yield valuable 

-hydroxy esters[2].

G A Aldehyde (R-CHO) TS Zimmerman-Traxler Transition State A->TS B 3-Bromo-2-chloroprop-1-ene Int Allylindium(III) Intermediate B->Int SET from In0 In Indium (In0) In->Int Int->TS Nucleophilic Attack Prod 2-Chlorohomoallylic Alcohol TS->Prod Hydrolysis

Indium-mediated Barbier-type 2-chloroallylation pathway via a Zimmerman-Traxler transition state.

Asymmetric 2-Haloallylation (Nozaki-Hiyama-Kishi)

For enantioselective drug development, 3-bromo-2-chloroprop-1-ene is utilized in Chromium-mediated catalytic asymmetric 2-haloallylation. Using chiral sulfonamide-based ligands, the reagent couples with aldehydes to yield chiral building blocks (e.g., precursors to complex isoprenoid lipids) with high enantiomeric excess. The differential reactivity between the allylic bromide (which inserts Cr) and the vinyl chloride (which remains intact) is the causal factor enabling this precise chemoselectivity[4].

Macromolecular Engineering: Chain Transfer Agent (CTA)

Beyond small-molecule synthesis, 3-bromo-2-chloroprop-1-ene is a highly effective chain transfer agent in the free-radical polymerization of unsaturated species like vinyl acetate[5].

Causality & Mechanism: The weak allylic C-Br bond undergoes facile homolytic cleavage when attacked by a propagating polymer radical (


). This terminates the growing chain (capping it with a bromine atom) and generates a stable 2-chloroallyl radical. This new radical re-initiates polymerization, effectively controlling the molecular weight and lowering the dispersity index (

). Furthermore, it installs an olefinic end-group, creating "macromonomers" that are essential for synthesizing A-B type block copolymers[6].

CTA P_rad Propagating Polymer Radical (P•) Abst Homolytic Cleavage (Br Abstraction) P_rad->Abst CTA 3-Bromo-2-chloroprop-1-ene (CTA) CTA->Abst Dead Dead Polymer (P-Br Terminated) Abst->Dead Chain Termination Allyl_rad 2-Chloroallyl Radical (Initiator) Abst->Allyl_rad Radical Transfer New_Chain New Polymer Chain (Olefin-Terminated) Allyl_rad->New_Chain Chain Re-initiation

Mechanism of 3-Bromo-2-chloroprop-1-ene acting as a chain transfer agent in polymerization.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints confirm the success of intermediate stages.

Protocol 1: Indium-Mediated Synthesis of 2-Chlorohomoallylic Alcohols

This protocol leverages the aqueous stability of organoindium intermediates to bypass anhydrous constraints.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the target aldehyde (1.0 mmol) in a 1:1 mixture of THF and deionized water (10 mL).

  • Reagent Addition: Add 3-bromo-2-chloroprop-1-ene (1.5 mmol, 1.5 equiv) to the solution. Note: Perform this inside a fume hood due to the lachrymatory nature of the halide.

  • Indium Activation: Add Indium powder (1.2 mmol, 1.2 equiv, 100 mesh) in a single portion.

  • Reaction Execution: Stir the biphasic mixture vigorously at room temperature (20–25 °C). The reaction typically reaches completion within 2–4 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2). The disappearance of the aldehyde spot and the emergence of a more polar spot indicates successful conversion.

  • Quenching & Extraction: Quench the reaction with 1M aqueous HCl (5 mL) to dissolve indium salts. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography.
    
Protocol 2: Synthesis of Olefin-Terminated Poly(Vinyl Acetate)

This protocol utilizes 3-bromo-2-chloroprop-1-ene to control molecular weight without incorporating sulfur atoms (unlike traditional thiol CTAs), preventing polymer discoloration[7].

  • System Purging: To a dry Schlenk tube, add Vinyl Acetate (50 mmol), Azobisisobutyronitrile (AIBN, 0.5 mmol) as the initiator, and 3-bromo-2-chloroprop-1-ene (2.5 mmol, 5 mol% relative to monomer)[5].

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles using liquid nitrogen to rigorously remove dissolved oxygen (which acts as a radical scavenger).

  • Polymerization: Backfill the tube with Argon and immerse it in a pre-heated oil bath at 60 °C for 12 hours.

  • Termination & Precipitation: Cool the flask rapidly in an ice bath to terminate the reaction. Dilute the viscous mixture with a minimal amount of THF (5 mL).

  • Isolation: Precipitate the polymer by adding the THF solution dropwise into vigorously stirred cold hexane (100 mL). Collect the white precipitate via vacuum filtration and dry to a constant weight under a high vacuum.

    • Self-Validation Checkpoint: Analyze the polymer via

      
      -NMR (
      
      
      
      ). The presence of vinylic protons (
      
      
      ~5.2 ppm) confirms the successful incorporation of the 2-chloroallyl end-group[5].

Safety, Toxicity, and EHS Guidelines

3-Bromo-2-chloroprop-1-ene is a highly reactive alkylating agent and must be handled with stringent Environmental, Health, and Safety (EHS) protocols[3].

  • Toxicity: It is harmful via oral, dermal, and inhalation routes (H302, H312, H332). It causes severe skin irritation and serious eye damage (H318).

  • Flammability: Classified as a highly flammable liquid and vapor (H225). It must be kept away from heat, sparks, open flames, and hot surfaces.

  • PPE Requirements: Handling requires chemical-resistant gloves (e.g., Nitrile, minimum 0.11 mm thickness), safety goggles with side shields, and a laboratory coat. All manipulations involving the neat liquid must be conducted within a certified chemical fume hood.

References

  • PubChem Compound Summary for CID 235121: 3-Bromo-2-chloroprop-1-ene. National Center for Biotechnology Information. Available at:[Link]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Thieme-Connect (Keyword Index: Indium-mediated allylation). Available at:[Link]

  • US Patent 6235857B1: Control of molecular weight and end-group functionality in polymers. Google Patents.
  • EP Patent 0853634B1: Control of molecular weight and end-group functionality in polymers. Google Patents.
  • WO 97/13792: Process for the production of lower molecular weight polymers. Googleapis (WIPO). Available at:[Link]

  • (4S,6R)-2-chloro-6,10-dimethylundeca-1,9-dien-4-ol Synthesis and Asymmetric 2-Haloallylation. Molaid Chemical Database. Available at:[Link]

Sources

In-depth Technical Guide: Molecular Structure Analysis of 3-Bromo-2-chloroprop-1-ene

Author: BenchChem Technical Support Team. Date: March 2026

Critical Identifier Clarification

Technical Alert: This guide addresses the molecular structure of 3-Bromo-2-chloroprop-1-ene .

  • Correct CAS: 4860-96-2[1]

  • User-Provided CAS (6974-77-2): Corresponds to 1-Bromo-3-chloro-2-methylpropane, a saturated isobutane derivative.[2][3]

  • Resolution: Based on the explicit chemical name provided in the topic request, this analysis focuses exclusively on the unsaturated allyl halide 3-Bromo-2-chloroprop-1-ene (CAS 4860-96-2) .

Executive Summary

3-Bromo-2-chloroprop-1-ene is a bifunctional allylic halide serving as a critical electrophile in organic synthesis and a chain transfer agent in polymer chemistry. Its structural uniqueness lies in the 2-chloroallyl moiety (


), which imparts distinct electronic bias compared to its non-chlorinated analog (allyl bromide).

For drug development professionals, this molecule is a high-value "warhead" precursor.[4] It allows the introduction of the vinyl chloride motif—a bioisostere often used to modulate metabolic stability or covalent binding affinity in target proteins. This guide dissects its spectroscopic signature, synthesis, and reactivity profile to ensure precise identification and handling.

Molecular Architecture & Electronic Properties

The molecule is planar around the alkene functionality, with the bromomethyl group rotating out of plane to minimize steric repulsion with the vinylic chlorine.

Structural Parameters
ParameterValue (Approx/Calc)Significance
Formula

Unsaturated, Mixed Halide
Molecular Weight 155.42 g/mol High volatility
Hybridization C1 (

), C2 (

), C3 (

)
Conjugation limited to C1-C2
Dipole Moment ~1.8 - 2.1 DPolar, soluble in DCM/THF
Bond Length (C-Cl) 1.73 ÅStronger than C-Br, resistant to substitution
Bond Length (C-Br) 1.94 ÅLabile, primary site of reactivity
Visualization of Reactivity Logic

The following diagram illustrates the structural logic dictating the molecule's reactivity and spectroscopic features.

MolecularLogic Structure 3-Bromo-2-chloroprop-1-ene (C3H4BrCl) VinylCl Vinylic Chlorine (C2 Position) Structure->VinylCl AllylBr Allylic Bromide (C3 Position) Structure->AllylBr ElecEffect Inductive Withdrawal (-I) Deactivates Alkene VinylCl->ElecEffect SpecNMR NMR Signature Deshielded Protons VinylCl->SpecNMR Chemical Shift Anisotropy Reactivity SN2 / SN2' Susceptibility High Electrophilicity AllylBr->Reactivity Leaving Group (Br-) AllylBr->SpecNMR Deshielding of CH2 ElecEffect->Reactivity Modulates Nucleophilic Attack

Caption: Structural decomposition showing how the vinylic chlorine and allylic bromide motifs independently drive spectroscopic shifts and chemical reactivity.

Spectroscopic Characterization (The Fingerprint)

Accurate identification relies on validating the presence of both halogens and the alkene unsaturation.

Mass Spectrometry (MS) - Isotope Pattern Analysis

The most definitive confirmation of this structure is the isotopic abundance pattern.

  • Chlorine (

    
    ):  ~3:1
    
  • Bromine (

    
    ):  ~1:1
    

Theoretical Ion Cluster (M+): For a molecule with 1 Cl and 1 Br, the molecular ion cluster splits into three distinct peaks with a specific intensity ratio.

IonCompositionMass (approx)Relative Intensity
M

1543
M+2

&

1564
M+4

1581

Diagnostic Rule: A 3:4:1 ratio in the molecular ion cluster is pathognomonic for


.
Nuclear Magnetic Resonance ( H NMR)

Solvent:


. The spectrum is characterized by the absence of vicinal coupling (no protons on C2).
  • 
     4.15 ppm (2H, singlet):  The methylene group (
    
    
    
    ). It appears as a singlet because there is no proton on C2 to split it. Note: High-resolution scans may show fine allylic coupling (
    
    
    ).
  • 
     5.45 ppm (1H, singlet/fine doublet):  Vinyl proton 
    
    
    
    (trans to Cl).
  • 
     5.60 ppm (1H, singlet/fine doublet):  Vinyl proton 
    
    
    
    (cis to Cl).

Interpretation: The presence of two distinct vinyl singlets and one methylene singlet confirms the 2-substituted allylic structure. If the Cl were on C3 (linear isomer), you would see complex multiplets (doublet of triplets).

Infrared Spectroscopy (IR)
  • 3095 cm

    
    : 
    
    
    
    stretch (Weak, sharp).
  • 1630 cm

    
    : 
    
    
    
    stretch. The presence of the heavy Cl atom on the double bond often shifts this slightly lower than typical alkenes.
  • 600-800 cm

    
    : 
    
    
    
    and
    
    
    stretching vibrations (Strong fingerprint region).

Experimental Protocol: Synthesis & Purification

While commercially available, synthesis is often required for isotopic labeling or high-purity applications. The most robust method involves halogen exchange (Finkelstein-type) starting from 2,3-dichloropropene.

Reaction:



Step-by-Step Methodology
  • Reagent Prep: Dry Sodium Bromide (NaBr, 1.2 eq) at 120°C overnight to remove moisture.

  • Solvation: Suspend NaBr in anhydrous DMF (Dimethylformamide).

  • Initiation: Add 2,3-dichloropropene (1.0 eq) and a catalytic amount of Ethyl Bromide (EtBr) or tetra-n-butylammonium bromide (TBAB) as a phase transfer catalyst.

  • Reaction: Heat to 70-80°C for 24 hours under

    
     atmosphere.
    
    • Why? Direct substitution of the allylic chloride is slow; the catalyst facilitates the halide exchange.

  • Quench: Cool to room temperature and pour into ice-cold saturated brine.

  • Extraction: Extract 3x with Diethyl Ether or Pentane. (Avoid DCM if possible to simplify solvent removal).

  • Purification:

    • Dry organic layer over

      
      .
      
    • Concentrate via rotary evaporation (Caution: Product is volatile).

    • Distillation: Perform fractional distillation under reduced pressure.

    • Target: Collect fraction boiling at ~50-55°C at 30 mmHg (verify specific pressure/temp nomograph).

Reactivity Profile & Mechanistic Implications[4]

The 2-chloro substituent fundamentally alters the reactivity compared to allyl bromide.

Nucleophilic Substitution (SN2 vs SN2')

The electron-withdrawing Chlorine at C2 deactivates the alkene toward electrophilic addition but activates the C3-Br bond for nucleophilic attack.

  • SN2 (Direct Attack): Preferred pathway for soft nucleophiles (e.g., thiols, azides).

  • SN2' (Allylic Shift): Steric bulk at C3 or use of hard nucleophiles can promote attack at C1, leading to a shift of the double bond and expulsion of Br.

Polymerization (Chain Transfer)

This molecule is a potent Chain Transfer Agent (CTA) . In radical polymerization (e.g., PMMA, Polystyrene), the C-Br bond is weak enough to homolyze, capping the growing polymer chain and initiating a new one. This is used to control molecular weight distributions (


).

ReactivityPathways Compound 3-Bromo-2-chloroprop-1-ene SN2 SN2 Reaction (Nu attack at C3) Compound->SN2 Nucleophiles (R-SH, R-NH2) Radical Radical Transfer (C-Br Homolysis) Compound->Radical Radical Initiator (AIBN, Heat) Product1 2-Chloroallyl Derivative (Drug Intermediate) SN2->Product1 Product2 Br-Terminated Polymer (Controlled Mw) Radical->Product2

Caption: Divergent reaction pathways: Ionic substitution for synthesis vs. Radical transfer for polymer engineering.

Safety & Stability Framework

Hazard Class: Lachrymator, Vesicant, Flammable.

  • Lachrymatory Effect: Like most allyl halides, this compound is a potent tear gas.

    • Protocol:Always handle in a functioning fume hood. Double-glove (Nitrile + Laminate) is recommended as allyl halides permeate standard nitrile quickly.

  • Storage Stability:

    • Allylic bromides are prone to hydrolysis (forming HBr) and light-induced decomposition (darkening).

    • Storage: Store at 2-8°C, protected from light, over Copper turnings (stabilizer) or

      
       (acid scavenger).
      
  • Disposal:

    • Quench excess reagent with aqueous NaOH to hydrolyze to the alcohol before disposal in halogenated waste streams.

References

  • PubChem. (2025).[5] 3-Bromo-2-chloroprop-1-ene Compound Summary. National Library of Medicine. [Link]

  • NIST. (2023). 2-Bromo-3-chloropropene-1 Mass Spectrum. NIST Mass Spectrometry Data Center. [Link]

  • Google Patents. (2001). Control of molecular weight and end-group functionality in polymers (US6235857B1).

Sources

The Bifunctional Linchpin: Reactivity Profile and Synthetic Utility of 2-Chloroallyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of alkylating agents, 2-chloroallyl bromide (2,3-dichloropropene) occupies a unique "Goldilocks" zone of reactivity. Unlike simple alkyl halides, it offers the accelerated kinetics of an allylic system. Unlike simple allyl bromide, it possesses a vinyl chloride moiety that remains inert under nucleophilic substitution conditions but serves as a latent handle for subsequent transition-metal-catalyzed cross-coupling or radical cyclizations.

This guide dissects the reactivity profile of 2-chloroallyl bromide, moving beyond basic substitution kinetics to its strategic application in constructing complex heterocycles. We address the mechanistic competition between


 and 

pathways and provide validated protocols for its use as a bifunctional linchpin in drug discovery.

Molecular Architecture & Electronic Theory

To master the chemistry of 2-chloroallyl bromide, one must understand the dichotomy of its two halogenated positions.

The "Active" vs. "Latent" Sites

The molecule contains two distinct electrophilic sites:

  • The Allylic Bromide (

    
    -Br):  Highly reactive. The 
    
    
    
    orbital is lowered in energy due to overlap with the adjacent
    
    
    -system (
    
    
    ), facilitating nucleophilic attack.
  • The Vinylic Chloride (

    
    -Cl):  Kinetic dead zone for 
    
    
    
    . The
    
    
    bond is stronger due to
    
    
    hybridization and partial double-bond character from lone-pair resonance. It resists direct nucleophilic displacement, allowing for orthogonal functionalization .
The Inductive/Steric Trade-off

The 2-chloro substituent exerts a dual effect on the allylic displacement:

  • Electronic (-I Effect): The chlorine atom is electron-withdrawing. This increases the electrophilicity of the

    
    -carbon, theoretically accelerating the approach of nucleophiles.
    
  • Steric Deactivation: Unlike the hydrogen in allyl bromide, the chlorine atom has a van der Waals radius of ~1.75 Å. This introduces mild steric drag for the approaching nucleophile, slightly retarding

    
     rates compared to the unsubstituted parent.
    

Net Result: 2-chloroallyl bromide remains a potent alkylating agent, typically reacting orders of magnitude faster than alkyl bromides (e.g., n-propyl bromide) but slightly slower than allyl bromide.

The Nucleophilic Substitution Landscape[1]

The primary reaction pathway is


 (Substitution Nucleophilic Bimolecular) . However, researchers must be vigilant against the 

(Allylic Shift)
pathway and Elimination .
Mechanistic Pathways Visualization

The following diagram illustrates the kinetic competition. The


 pathway is energetically favored due to the direct trajectory and lack of steric hindrance at the 

-carbon (which is substituted with Cl in the

scenario).

ReactionPathways Substrate 2-Chloroallyl Bromide TS_SN2 TS: Direct Attack (SN2) (Lower Activation Energy) Substrate->TS_SN2  Attack at α-Carbon   TS_SN2_Prime TS: Allylic Shift (SN2') (Sterically Disfavored) Substrate->TS_SN2_Prime  Attack at γ-Carbon   Nu Nucleophile (Nu-) Nu->TS_SN2 Nu->TS_SN2_Prime Product_SN2 Product A: 2-Chloroallyl derivative (Retained Double Bond) TS_SN2->Product_SN2  Major Pathway   Product_SN2_Prime Product B: Vinyl Bromide Isomer (Rearranged) TS_SN2_Prime->Product_SN2_Prime  Minor Pathway  

Caption: Kinetic competition between direct displacement (


) and allylic rearrangement (

). The 2-Cl substituent sterically shields the

-position, suppressing

and favoring direct substitution.
Comparative Reactivity Data[2]

The table below summarizes the relative reactivity zones for common electrophiles in nucleophilic substitution.

ElectrophileRelative Rate (

)
Mechanism DominanceNotes
Allyl Bromide 100 (Reference)Pure

Fastest; minimal steric hindrance.
2-Chloroallyl Bromide ~60 - 80

>>

High reactivity; 2-Cl provides orthogonal handle.
Propargyl Bromide ~50 - 70

Highly reactive; risk of allenyl isomerization.
n-Propyl Bromide < 1

Significantly slower; requires higher temp/time.
2-Bromo-propene ~0NoneVinyl halide; inert to

.

Validated Synthetic Protocols

Protocol A: N-Alkylation (Synthesis of Secondary Amines)

Target: Mono-alkylation of a primary amine.

The Challenge: Amines become more nucleophilic after alkylation, leading to over-alkylation. The Fix: Use of mild bases and stoichiometry control, or "masked" amines (e.g., sulfonamides).

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Solvent: Dissolve the amine (1.0 equiv) in Acetonitrile (MeCN) or DMF . MeCN is preferred for easier workup.

  • Base: Add Cesium Carbonate (

    
    )  (1.5 equiv). Why? The "Cesium Effect" improves solubility and suppresses over-alkylation compared to 
    
    
    
    .
  • Addition: Cool to 0°C. Add 2-chloroallyl bromide (0.95 equiv) dropwise. Crucial: Slight deficit of the alkylating agent ensures the starting amine is consumed without driving the reaction to the tertiary amine.

  • Monitoring: Warm to RT. Monitor by TLC/LC-MS. The product should appear within 2-4 hours.

  • Workup: Filter solids. Concentrate. Partition between EtOAc/Water.

Protocol B: O-Alkylation (Synthesis of Aryl Ethers)

Target: Precursor for Benzofuran Synthesis.

Step-by-Step:

  • Reagents: Phenol derivative (1.0 equiv), Potassium Carbonate (

    
    )  (2.0 equiv), Acetone (reagent grade).
    
  • Procedure: Combine phenol and base in acetone. Stir at RT for 15 min to form the phenoxide.

  • Addition: Add 2-chloroallyl bromide (1.2 equiv).

  • Reflux: Heat to mild reflux (50-60°C) for 4-6 hours.

  • Validation: The disappearance of the Phenol -OH stretch in IR or the shift of aromatic protons in NMR confirms conversion.

Strategic Applications: The "Orthogonal" Workflow

The true power of 2-chloroallyl bromide lies in what happens after the substitution. The remaining vinyl chloride is a "sleeping giant" that can be activated by Palladium catalysis to form heterocycles.

Pathway to Benzofurans

This is a classic "One-Pot, Two-Step" or cascade strategy used in medicinal chemistry.

OrthogonalWorkflow Start Start: Substituted Phenol Step1 Step 1: O-Alkylation (Reagent: 2-Chloroallyl Bromide, K2CO3) Mechanism: SN2 Start->Step1 Intermediate Intermediate: 2-(2-chloroallyloxy)phenol Step1->Intermediate  Br leaves, Cl stays   Step2 Step 2: Heck Cyclization / C-H Activation (Reagent: Pd(OAc)2, Ligand) Mechanism: Oxidative Addition to C-Cl Intermediate->Step2 Product Final Product: 3-Substituted Benzofuran Step2->Product  Cl displaced, Ring closes  

Caption: The orthogonal workflow utilizes the reactivity gap between the allylic bromide and vinylic chloride to construct benzofuran scaffolds.

Why this matters for Drug Development

Many bioactive natural products contain the 3-methylbenzofuran or methylene-dihydrobenzofuran core. Using 2-chloroallyl bromide allows for the introduction of the exocyclic methylene group or a handle for further functionalization (e.g., Suzuki coupling at the 2-position) that unsubstituted allyl bromide cannot provide.

Safety & Handling (Critical)

Warning: 2-Chloroallyl bromide is a potent lachrymator and alkylating agent.

  • Lachrymator: It causes severe eye irritation and tearing at low concentrations. Always handle in a functioning fume hood.

  • Skin Contact: Corrosive.[1][2][3][4] It can cause chemical burns.[4] Double-gloving (Nitrile) is recommended.

  • Disposal: Quench excess reagent with an amine-based waste stream or dilute NaOH before disposal to destroy the alkylating potential.

References

  • Kinetic Studies of Allylic Systems

    • Menschutkin Reaction Kinetics: "Reactivity of allylic halides in nucleophilic substitution." Journal of the Chemical Society B, 1971.

    • Comparative Rates: "Solvent effects on the reactivity of allyl bromide." Indian Journal of Chemistry, 2003.

  • Synthetic Applications (Heterocycles)

    • Benzofuran Synthesis: "Palladium-catalyzed synthesis of benzofurans via C-H activation of phenols using 2-chloroallyl halides." Journal of Organic Chemistry, 2012.[5]

    • General Heterocycle Construction: "Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions." Molecules, 2012.[5][6]

  • Safety Data

    • Sigma-Aldrich SDS (Allyl Bromide/2-Chloro analogs): Safety Data Sheet for handling halogenated propenes.

(Note: While specific kinetic constants for 2-chloroallyl bromide vs. allyl bromide are often found in older physical organic literature, the relative reactivity described in Section 3 is a consensus derived from the inductive/steric principles established in the cited texts.)

Sources

Thermodynamic stability of 3-Bromo-2-chloroprop-1-ene under ambient conditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Stability of 3-Bromo-2-chloroprop-1-ene under Ambient Conditions Content Type: Technical Whitepaper / Handling Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

A Technical Guide for Research & Development

Executive Summary

3-Bromo-2-chloroprop-1-ene (CAS: 4860-96-2) is a densely functionalized allylic halide widely utilized as an electrophilic intermediate in organic synthesis. While thermodynamically distinct from its isomers, its stability profile is defined by kinetic lability rather than thermodynamic equilibrium. Under ambient conditions, the molecule is metastable; it is prone to three primary degradation vectors: hydrolysis (solvolysis), photolytic radical polymerization , and autocatalytic dehydrohalogenation .

This guide synthesizes the physicochemical baseline of the molecule with actionable protocols for stability validation and storage, ensuring integrity during drug development workflows.

Physicochemical Baseline

To understand the stability limitations, one must first establish the thermodynamic baseline. The presence of both chlorine and bromine on a propene skeleton creates a dipole-rich, electron-deficient environment.

PropertyValueNotes
IUPAC Name 3-Bromo-2-chloroprop-1-eneStructure:

Molecular Weight 155.42 g/mol High halogen density contributes to density >1.5 g/mL
Boiling Point ~125°C (at 760 mmHg)Often cited as 47-49°C at reduced pressure (~20 mmHg) [1]
Density 1.59 - 1.62 g/cm³Significantly denser than water; sinks in aqueous biphasic systems
Flash Point ~29°C - 35°CHigh Flammability Risk ; significant vapor pressure at RT
Solubility Negligible in waterHydrolyzes at the interface; soluble in DCM, THF, Acetone

Thermodynamic Insight: The C–Br bond dissociation energy (BDE) in an allylic position is significantly lower (~55–60 kcal/mol) than a vinylic C–Cl bond (~85–90 kcal/mol). Consequently, the bromine atom is the thermodynamic "weak link," serving as the primary site for both nucleophilic attack and radical cleavage [2].

Degradation Mechanisms: The Thermodynamic Drivers

Under ambient conditions (1 atm, 25°C, 21% O₂), 3-Bromo-2-chloroprop-1-ene is not static. It undergoes degradation driven by entropy (gas evolution) and enthalpy (formation of stable H-X bonds).

Hydrolysis (Solvolysis)

The most immediate threat to stability is moisture. The allylic bromide is an exceptional leaving group. Upon contact with water (even atmospheric humidity), the molecule undergoes hydrolysis.[1] This reaction is often autocatalytic because the byproduct, HBr, increases the ionic strength and acidity of the medium, potentially catalyzing further decomposition or rearrangement.

Mechanism: The reaction proceeds via an S_N2 mechanism (direct displacement) or an S_N1-like pathway involving a resonance-stabilized 2-chloroallyl cation.

Hydrolysis Start 3-Bromo-2-chloroprop-1-ene (Lipophilic) TS Transition State [Allylic Cation Character] Start->TS Slow (RDS) Water H2O (Nucleophile) Water->TS Product 2-Chloro-2-propen-1-ol (Alcohol) TS->Product Fast Byproduct HBr (Acidic Catalyst) TS->Byproduct Byproduct->Start Acid Catalysis (Autodegradation)

Figure 1: Hydrolytic pathway showing the generation of HBr, which can accelerate further degradation.

Photolytic Radical Polymerization

Allylic halides are photosensitive. Exposure to UV or intense visible light can homolytically cleave the C–Br bond. The resulting allyl radical is resonance-stabilized but highly reactive toward the alkene terminus of neighboring molecules, leading to oligomerization (gummy deposits).

Pathway:

  • Initiation:

    
    
    
  • Propagation:

    
    
    
  • Termination: Formation of dark, viscous oligomers.

Experimental Validation Protocols

Trustworthiness in handling requires self-validating checks. Do not assume purity based on the label; test immediately before use.

Protocol A: Rapid Halide Release Test (Qualitative)

Use this to check for significant hydrolysis in aged samples.

  • Reagent: Prepare a 0.1 M solution of AgNO₃ in ethanol.

  • Method: Dissolve 1 drop of the target compound in 1 mL of ethanol.

  • Action: Add 2 drops of AgNO₃ solution.

  • Observation:

    • Clear: High purity.

    • Faint Haze: Minor hydrolysis (acceptable for crude usage).

    • Instant Heavy Precipitate: Significant degradation (free HBr present). Do not use.

Protocol B: Quantitative Purity via GC-MS

Due to the thermal instability, standard GC methods may degrade the sample. Use these specific parameters.

  • Inlet Temp: 150°C (Keep low to prevent thermal elimination).

  • Column: Non-polar (e.g., DB-5 or HP-5).

  • Carrier: Helium, constant flow 1.0 mL/min.

  • Oven: Start 40°C (hold 2 min)

    
     Ramp 10°C/min 
    
    
    
    180°C.
  • Detection: Purity is defined by the area % of the peak at retention time corresponding to MW 155.4 (check isotopic pattern for Cl/Br: M, M+2, M+4 ratios of approx 3:4:1).

Storage & Handling Framework

To maintain thermodynamic stability, one must impose kinetic barriers.

Stabilization Strategy

Commercial preparations often include stabilizers to scavenge free radicals or acid.

  • Acid Scavengers: Epoxides (e.g., 1,2-epoxybutane) react with trace HBr to form stable bromohydrins, preventing autocatalysis.

  • Radical Inhibitors: Copper turnings (Cu⁰) are effective at quenching radical species in halogenated solvents.

Storage Matrix
ParameterRecommendationRationale
Temperature 2°C – 8°CReduces kinetic energy, slowing hydrolysis and polymerization rates.
Atmosphere Argon or NitrogenDisplaces O₂ (which can promote radical oxidation) and humidity.
Container Amber GlassBlocks UV radiation to prevent C–Br photolysis.
Seal Teflon-lined SeptumPrevents leaching of plasticizers common in rubber seals.
Emergency Neutralization

In the event of a spill or rapid decomposition (evolution of acrid smoke):

  • Ventilate: The vapor is a lachrymator and respiratory irritant [3].

  • Neutralize: Treat the area with aqueous Sodium Bicarbonate (

    
    ) or Sodium Thiosulfate solution to neutralize acid and quench reactive halides.
    

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 235121, 3-Bromo-2-chloroprop-1-ene. Retrieved from [Link]

  • Chemistry Steps. (2024). The SN1 Reaction of Alkyl Halides with Water. Retrieved from [Link]

Sources

Solvation Dynamics and Reactivity Profiling of 3-Bromo-2-chloroprop-1-ene in Polar Aprotic Media: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and pharmaceutical development, the strategic selection of alkylating agents and solvent environments dictates both reaction efficiency and regioselectivity. 3-Bromo-2-chloroprop-1-ene (CAS: 4860-96-2) is a highly versatile, bifunctional building block featuring both an allylic bromide and a vinylic chloride[1].

Because it is a liquid at standard temperature and pressure, traditional "solubility limits" do not apply; rather, the compound is miscible with most organic solvents. However, its behavior in polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) is of paramount interest. These solvents do not merely dissolve the substrate; they actively engineer the reaction environment to drastically accelerate bimolecular nucleophilic substitution (S_N2) pathways while suppressing unwanted side reactions[2]. This whitepaper dissects the physicochemical properties, mechanistic causality, and validated experimental protocols for utilizing 3-bromo-2-chloroprop-1-ene in polar aprotic media.

Physicochemical Profiling & Miscibility

To harness 3-bromo-2-chloroprop-1-ene effectively, we must first understand its baseline physical properties. As a relatively small, halogenated organic molecule lacking hydrogen-bond donors, it is highly lipophilic. It is fundamentally immiscible with water but exhibits complete miscibility with polar aprotic solvents[3].

Table 1: Physicochemical Properties & Miscibility Profile
PropertyValueMechanistic Implication
Molecular Formula C₃H₄BrClBifunctional reactivity (S_N2 at C3, cross-coupling at C2).
Molecular Weight 155.42 g/mol High volatility; requires sealed reaction vessels.
Density (20 °C) ~1.38 g/mLDenser than water; impacts biphasic quenching protocols.
Boiling Point 97 °CLimits high-temperature reflux without pressurized systems.
Water Solubility ImmiscibleMandates organic or biphasic solvent systems for homogeneous reactions.
Miscibility (Polar Aprotic) Complete (DMF, DMSO, MeCN)Ensures uniform substrate distribution and optimal collision frequency.

Data supported by PubChem and chemical database references[1][3].

Mechanistic Causality: The Polar Aprotic Advantage

As an Application Scientist, I frequently observe that the failure of an alkylation reaction is rarely due to the substrate, but rather poor solvent selection. 3-Bromo-2-chloroprop-1-ene is primed for S_N2 reactions due to allylic stabilization —the adjacent carbon-carbon double bond allows the π-system to overlap with the developing p-orbital in the transition state, significantly lowering the activation energy barrier[2][4].

Furthermore, the regioselectivity is absolute: the vinylic chloride is sp²-hybridized and sterically/electronically inert to S_N2 attack, ensuring nucleophiles exclusively target the allylic bromide position.

Why Polar Aprotic Solvents?

Polar aprotic solvents (like DMF and DMSO) possess high dielectric constants and strong dipole moments, yet they lack acidic protons (no -OH or -NH groups). This creates a highly specific solvation dynamic:

  • Cation Solvation: The oxygen or nitrogen lone pairs strongly coordinate with the counter-cations (e.g., Na⁺, K⁺) of the nucleophilic salt.

  • Nucleophile Activation: Without hydrogen-bond donors to form a protective solvation shell around the anion, the nucleophile is left "naked." This exponentially increases its ground-state energy and nucleophilicity[2].

SolvationLogic A Polar Aprotic Solvent (e.g., DMF, DMSO) B Cation Solvation (e.g., Na⁺, K⁺) A->B Coordinates C Naked Nucleophile (Highly Reactive) A->C Desolvates B->C Ion-Pair Separation E Allylic SN2 Transition State C->E Backside Attack D 3-Bromo-2-chloroprop-1-ene (Substrate) D->E Allylic Stabilization F Alkylated Product + Halide Salt E->F Leaving Group Departure

Figure 1: Mechanistic logic of cation solvation and nucleophile activation in polar aprotic media.

Table 2: Solvent Parameters and Relative S_N2 Kinetic Acceleration

To illustrate the profound impact of solvent choice on the S_N2 kinetics of allylic bromides, consider the theoretical rate accelerations compared to a protic baseline:

SolventTypeDielectric Constant (ε)Dipole Moment (D)Relative S_N2 Rate (vs. MeOH)
Methanol Polar Protic32.71.701 (Baseline)
Acetone Polar Aprotic20.72.88~10³
Acetonitrile Polar Aprotic37.53.92~10⁴
DMF Polar Aprotic36.73.82~10⁵
DMSO Polar Aprotic46.73.96~10⁶

Experimental Protocol: Self-Validating Kinetic Assay

To trust your kinetic data, the experimental protocol must be a self-validating system. The following methodology details the standardized workflow for assessing the reactivity of 3-bromo-2-chloroprop-1-ene with a model nucleophile (e.g., sodium azide) in polar aprotic media.

Step-by-Step Methodology
  • Solvent Deoxygenation and Dehydration: Dry the target solvent (e.g., DMF) over activated 3Å molecular sieves for 24 hours. Sparge with ultra-high purity Argon for 30 minutes. Causality: Removing trace water prevents competitive solvolysis (hydrolysis of the allylic bromide), while argon sparging mitigates oxidative side reactions.

  • Substrate Preparation: In a strictly inert, moisture-free glovebox, prepare a 0.5 M stock solution of 3-bromo-2-chloroprop-1-ene in the dried solvent.

    • Self-Validation Check: Analyze a 10 µL aliquot via GC-FID prior to nucleophile addition to confirm substrate integrity and establish a baseline quantitative peak area.

  • Reaction Initiation: Transfer 10 mL of the substrate solution to a temperature-controlled Schlenk flask maintained at 25.0 ± 0.1 °C. Add 1.2 equivalents of the target nucleophile (NaN₃) under vigorous stirring.

  • Kinetic Sampling: Withdraw 100 µL aliquots at precise intervals (e.g., 5, 10, 20, 30, 60 minutes). Immediately quench each aliquot into 1 mL of a cold hexane/water (1:1 v/v) biphasic mixture. Causality: The cold temperature arrests the reaction kinetically, while the biphasic system instantly partitions the unreacted water-soluble nucleophile away from the lipophilic substrate and product.

  • Phase Separation and Analysis: Extract the organic (hexane) layer, filter through a 0.22 µm PTFE syringe filter, and analyze via GC-FID or qNMR to determine the conversion rate and calculate the second-order rate constant (

    
    ).
    

Workflow S1 1. Substrate & Solvent Prep (Anhydrous DMF/DMSO/MeCN) S2 2. Isothermal Equilibration (25°C, Inert Atmosphere) S1->S2 S3 3. Nucleophile Addition & Kinetic Sampling Aliquots S2->S3 S4 4. Biphasic Quenching (Cold Hexane/Water) S3->S4 S5 5. Phase Separation & Filtration (0.22 µm PTFE) S4->S5 S6 6. Data Synthesis & Rate Constant (k) Calculation S5->S6

Figure 2: Step-by-step experimental workflow for SN2 kinetic profiling and quantitative analysis.

Safety, Handling, & Environmental Impact

Scientific integrity demands rigorous adherence to safety protocols. 3-Bromo-2-chloroprop-1-ene is a highly reactive alkylating agent and a potent lachrymator[1].

  • Toxicity & Exposure: It poses severe risks of skin irritation, serious eye damage, and respiratory toxicity[1]. All manipulations must be performed in a Class II or higher fume hood.

  • PPE Requirements: Double-layer nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

  • Quenching & Disposal: Unreacted 3-bromo-2-chloroprop-1-ene should be quenched using a mildly basic aqueous solution of sodium thiosulfate or ethanolamine to safely convert the allylic halide into a benign, water-soluble adduct before disposal as hazardous organic waste.

References

  • Title: 3-Bromo-2-chloroprop-1-ene | C3H4BrCl | CID 235121 - PubChem Source: nih.gov URL: 1

  • Title: What Is a Nucleophile? The Silent Architect of Chemical Reactivity Source: st-aug.edu URL: 2

  • Title: Cas 106-96-7,3-Bromopropyne | lookchem (Contains referenced physicochemical data for 3-bromo-2-chloroprop-1-ene) Source: lookchem.com URL: 3

  • Title: Teaching of substitution reaction iitbhu.pptx Source: slideshare.net URL: 4

Sources

Electronic Modulation of Allylic Systems: The 2-Chloro Substituent Effect

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the electronic and steric impact of chlorine substituents on allyl bromide derivatives, specifically focusing on the 2-chloroallyl moiety.

Executive Summary

The introduction of a chlorine substituent onto the allyl bromide framework—specifically at the C2 (vinylic) position—fundamentally alters the reactivity profile of the molecule compared to the parent allyl bromide. This guide analyzes the competing electronic vectors (Inductive


 vs. Resonance 

), their impact on Nucleophilic Substitution (

) pathways, and the utility of the 2-chloroallyl motif as a "masked" allene precursor in Palladium-catalyzed cross-coupling.

Part 1: Theoretical Framework & Electronic Characterization

The Electronic Tug-of-War

The reactivity of 2-chloroallyl bromide (3-bromo-2-chloroprop-1-ene) is governed by the position of the chlorine atom relative to the reaction center (C1).

  • Inductive Effect (

    
    ):  Chlorine is highly electronegative (
    
    
    
    ). At the C2 position, it exerts a strong electron-withdrawing inductive effect through the
    
    
    -framework. This pulls electron density away from the C1 position, rendering the
    
    
    -carbon more electropositive (
    
    
    ) than in unsubstituted allyl bromide.
  • Resonance Effect (

    
    ):  While chlorine has lone pairs capable of donation, the overlap with the alkene 
    
    
    
    -system is less effective than with carbon or nitrogen (3p-2p mismatch). Crucially, in the allyl cation intermediate (relevant to
    
    
    ), the Non-Bonding Molecular Orbital (NBMO) has a node at C2 . Therefore, the resonance stabilization from a substituent at C2 is minimal.
Net Impact on Reactivity Mechanisms

The interplay of these forces dictates the preferred reaction pathway:

Reaction TypeElectronic Influence of C2-ClNet Reactivity vs. Allyl Bromide

(Unimolecular)
The cation has a node at C2. Resonance stabilization is negligible. The strong

effect destabilizes the cationic intermediate.
Significantly Slower

(Bimolecular)
The

effect makes C1 more electrophilic (lower LUMO energy). This accelerates nucleophilic attack, provided the nucleophile is not sterically hindered by the C2-Cl radius.
Faster (with small nucleophiles)

(Allylic Shift)
The C3 position is electronically deactivated by the adjacent Cl. Attack at C3 is less favorable than in simple allyl systems.Reduced Regio-scrambling
Visualization of Electronic Vectors

ElectronicEffects cluster_effect Net Result at C1 (Reaction Center) Cl Chlorine (C2) C2 Vinyl Carbon (C2) Cl->C2 -I (Strong) Pi π-System (C2=C3) Cl->Pi +M (Weak) C1 Alpha Carbon (C1) C2->C1 -I (Inductive Pull) Br Bromine (LG) C1->Br Labile Bond Result Increased Electrophilicity (Activated for SN2) C1->Result

Figure 1: Electronic vectors in 2-chloroallyl bromide. The red arrows indicate electron withdrawal, activating the C1 center for nucleophilic attack.

Part 2: Experimental Protocols

Synthesis of N-(2-chloroallyl) Derivatives (Linker Synthesis)

This protocol utilizes 2,3-dichloropropene as a robust, commercially available surrogate for 2-chloroallyl bromide. The vinylic chloride (C2) is inert to


 conditions, ensuring exclusive substitution at the allylic position (C1).

Objective: Selective mono-alkylation of a secondary amine.

Reagents:

  • Substrate: Secondary Amine (1.0 equiv)

  • Electrophile: 2,3-Dichloropropene (1.2 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

  • Catalyst: TBAI (Tetrabutylammonium iodide, 10 mol%) - Critical for in-situ Finkelstein conversion to the more reactive iodide.

Step-by-Step Workflow:

  • Activation: Dissolve the secondary amine in ACN (0.2 M). Add

    
     and TBAI.
    
  • Addition: Add 2,3-dichloropropene dropwise at 0°C to prevent exotherms, though the reaction is generally slower than with allyl bromide.

  • Reflux: Warm to room temperature, then heat to 60°C. Monitor by TLC (stain with

    
    ; the product will show a distinct spot differing from the amine).
    
    • Note: The vinyl chloride moiety remains intact.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/salts. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Why this works: The TBAI generates a transient 2-chloroallyl iodide in situ. The C2-Cl atom prevents


 attack, leading to high regioselectivity for the linear product.
Palladium-Catalyzed Tsuji-Trost Reaction

The 2-chloro substituent creates an electron-deficient


-allyl palladium complex.
  • Substrate: 2-chloroallyl acetate or carbonate (derived from the alcohol).

  • Catalyst:

    
     (2.5 mol%) + 
    
    
    
    (10 mol%).
  • Nucleophile: Soft nucleophiles (Malonates,

    
    -keto esters).
    
  • Electronic Effect: The electron-withdrawing Cl slows the initial oxidative addition (OA) but accelerates the nucleophilic attack on the

    
    -allyl intermediate. For soft nucleophiles, where attack is often rate-limiting, the 2-Cl substituent enhances the reaction rate compared to the methyl analog.
    

Part 3: Workflow Visualization

ReactionWorkflow Start Start: 2,3-Dichloropropene + Secondary Amine Mix Add Base (K2CO3) + TBAI Solvent: ACN, 60°C Start->Mix Intermediate In-situ: 2-Chloroallyl Iodide (Finkelstein Exchange) Mix->Intermediate TBAI Effect Reaction SN2 Substitution (Exclusive C1 Attack) Intermediate->Reaction Fast Workup Workup: EtOAc/H2O Extraction Reaction->Workup Product Product: N-(2-chloroallyl)amine Workup->Product

Figure 2: Synthetic workflow for the introduction of the 2-chloroallyl motif using 2,3-dichloropropene.

Part 4: Implications for Drug Development

Bioisosterism and Metabolic Stability

The 2-chloroallyl group is not merely a linker; it serves as a functional handle.

  • Metabolic Blockade: The vinyl chloride is resistant to oxidation compared to a standard alkene. The Cl atom sterically blocks epoxidation at the double bond.

  • Allene Precursor: Post-synthesis, the 2-chloroallyl group can be converted to an allene via Pd-catalyzed hydride reduction or elimination protocols. This allows for the late-stage introduction of axial chirality into drug candidates.

Reactivity Data Comparison
Substituent (C2)Hammett

(Inductive)
Relative

Rate (Est.)

Solvolysis Rate
-H (Allyl) 0.001.0 (Reference)Fast
-Cl (2-Chloroallyl) +0.471.5 - 3.0 (Activated)Slow (Destabilized Cation)
-Me (Methallyl) -0.050.8 (Steric hindrance)Very Fast (Stabilized Cation)

Table 1: Comparative electronic parameters. The positive


 for Chlorine indicates strong electron withdrawal, activating the substrate for bimolecular substitution while retarding ionization pathways.

References

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Trost, B. M., & Van Vranken, D. L. (1996).[1] Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews. Link

  • Organic Chemistry Portal. Tsuji-Trost Reaction: Mechanism and Protocols. Link

  • EPA Report. (2008). Chemical Properties and Synthesis of 1,3-Dichloropropene Derivatives. Link

  • Master Organic Chemistry. Factors Affecting SN2 Reactivity: The Allylic Effect. Link

Sources

In-Depth Technical Guide: History and Discovery of 2-Chloroallyl Bromide Synthesis Methods

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

2-Chloroallyl bromide (3-bromo-2-chloropropene) is a bifunctional electrophile critical to the synthesis of complex heterocycles and pharmaceutical intermediates. Its structural uniqueness lies in the presence of both a reactive allylic bromide and a vinyl chloride moiety. This duality allows for sequential functionalization—typically initiated by nucleophilic substitution at the allylic position followed by metal-catalyzed cross-coupling or elimination at the vinylic position.

Historically, the synthesis of this compound was plagued by regiochemical ambiguity, often yielding inseparable mixtures of propargyl and allenyl isomers. Modern industrial and laboratory methods have converged on two primary pathways: Halogen Exchange (Finkelstein) and Dehydroxybromination , both of which prioritize isomeric purity and scalability.

Part 2: Historical Genesis & Evolution

The Isomer Challenge

In the early 20th century, the synthesis of halogenated propenes was complicated by the phenomenon of allylic rearrangement. Early attempts to add hydrogen bromide (HBr) to propargyl chloride often resulted in mixtures of 2-bromo-3-chloropropene and 2-chloro-3-bromopropene, along with allenic byproducts.

The definitive characterization of 2-chloroallyl derivatives is often attributed to the mid-century works of researchers like Hatch and Zimmerman (1957) , who rigorously studied the allylic rearrangement and solvolysis rates of chloroallyl systems. Their work helped establish the kinetic versus thermodynamic controls required to isolate the 2-chloro isomer specifically, distinguishing it from its 3-chloro (cis/trans) counterparts.

Evolution of Synthetic Strategies
EraDominant StrategyKey Limitation
1930s-1950s Addition of HX to Propargyl HalidesPoor regioselectivity; mixtures of allenyl/propargyl isomers.
1960s-1980s Dehydrohalogenation of PolyhalidesRequires harsh conditions; elimination often yields thermodynamic mixtures.
1990s-Present Halogen Exchange (Finkelstein) High regioselectivity; uses cheap 2,3-dichloropropene byproduct.
Modern Lab Alcohol Conversion (

)
High purity for small-scale; avoids heavy metal waste.

Part 3: Core Synthesis Methods

Method A: Halogen Exchange (Finkelstein Type)

Status: Industrial Standard / Scalable Precursor: 2,3-Dichloropropene (a byproduct of epichlorohydrin manufacture)

This method utilizes the difference in leaving group ability and solubility constants. By reacting 2,3-dichloropropene with an inorganic bromide (NaBr or LiBr) in a polar aprotic solvent, the primary allylic chloride is selectively displaced by bromide. The vinyl chloride remains inert under these conditions due to the high energy barrier for nucleophilic attack on


 carbons.
Mechanistic Pathway

The reaction proceeds via a classical


 mechanism. The driving force is often the precipitation of the chloride salt (if using acetone) or the mass action effect of excess bromide.

Finkelstein cluster_conditions Critical Factors Substrate 2,3-Dichloropropene (Cl-CH2-C(Cl)=CH2) Transition Transition State [Br...C...Cl]‡ Substrate->Transition + NaBr / Acetone Reflux Product 2-Chloroallyl Bromide (Br-CH2-C(Cl)=CH2) Transition->Product Byproduct NaCl (Precipitate) Transition->Byproduct c1 Temp: 50-60°C c2 Time: 4-12h c3 Inert Atmosphere

Figure 1: Selective


 substitution of the allylic chloride.
Detailed Protocol
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Flush with

    
    .
    
  • Reagents:

    • 2,3-Dichloropropene (1.0 equiv)

    • Sodium Bromide (NaBr), anhydrous (1.2 - 1.5 equiv)

    • Solvent: Acetone (dry) or DMF (for higher temp/rates).

  • Procedure:

    • Dissolve NaBr in the solvent. Note: NaBr is soluble in DMF but only sparingly in acetone; however, NaBr/Acetone is preferred if NaCl precipitation is the driving force.

    • Add 2,3-dichloropropene dropwise to the stirring mixture.

    • Heat to reflux (approx. 56°C for acetone) for 6–12 hours. Monitor conversion via GC (disappearance of starting chloride).

  • Workup:

    • Cool mixture to room temperature.

    • Filter off the precipitated NaCl solids.

    • Concentrate the filtrate under reduced pressure (careful: product is lachrymatory and volatile).

    • Purification: Distill the residue under vacuum (bp approx. 55-60°C at 20 mmHg) to obtain a clear, colorless liquid.

Method B: The Alcohol Conversion Route

Status: Laboratory Preferred (High Purity) Precursor: 2-Chloro-2-propen-1-ol

This method is ideal when high purity is required for sensitive drug synthesis, as it avoids the potential for trace starting material contamination found in equilibrium-based exchange methods.

Reaction Logic

The hydroxyl group is a poor leaving group. It is activated by phosphorus tribromide (


), forming a bromophosphite intermediate that undergoes rapid intramolecular or intermolecular substitution.

Reaction:



Detailed Protocol
  • Setup: Dry 2-neck flask, addition funnel,

    
     atmosphere, ice-water bath (0°C).
    
  • Reagents:

    • 2-Chloro-2-propen-1-ol (1.0 equiv)

    • 
       (0.35 equiv)
      
    • Solvent: Diethyl ether or DCM (anhydrous).

  • Procedure:

    • Dissolve the alcohol in solvent and cool to 0°C.

    • Add

      
       dropwise over 30 minutes. The reaction is exothermic.
      
    • Allow to warm to room temperature and stir for 2–4 hours.

  • Workup:

    • Quench carefully with ice water (destroys excess

      
      ).
      
    • Separate organic layer; wash with saturated

      
       and brine.[1]
      
    • Dry over

      
       and concentrate.
      
    • Distill to purify.[1]

Part 4: Comparative Analysis of Methods

FeatureMethod A: Halogen ExchangeMethod B: Alcohol Conversion
Cost Efficiency High (Start material is a byproduct)Moderate (Alcohol is specialized)
Scalability Excellent (Kg to Ton scale)Good (Lab to Pilot scale)
Atom Economy Good (NaCl waste)Moderate (

waste)
Purity Profile May contain trace chlorides (equilibrium)Very High (>98%)
Key Hazard Acetone flammability

reactivity/corrosivity

Part 5: Safety & Handling (Critical)

Danger: 2-Chloroallyl bromide is an alkylating agent and a potent lachrymator .

  • Lachrymator: Exposure causes immediate, severe irritation to eyes and respiratory tract. Engineering Control: All operations must occur in a high-efficiency fume hood.

  • Skin Contact: Causes severe burns and potential sensitization. Double-gloving (Nitrile/Laminate) is mandatory.

  • Storage: Stabilize with silver wool or copper turnings to prevent polymerization or discoloration. Store cold (2-8°C) and dark.

  • Neutralization: Spills should be treated with dilute ammonia or sodium thiosulfate solution to quench the alkylating potential before cleanup.

Part 6: Applications in Drug Discovery[2]

The 2-chloroallyl motif acts as a "masked" acetone equivalent or a rigid linker.

  • Heterocycle Synthesis:

    • Quinolines: Reaction with anilines followed by Heck cyclization.

    • Azetidinones: Used in the synthesis of

      
      -lactam antibiotics derivatives.
      
  • Reagent Utility:

    • Acts as a superior electrophile to allyl bromide in cases where the vinyl chloride moiety is needed for subsequent Pd-catalyzed cross-coupling (Suzuki or Stille) to install aryl groups at the 2-position.

Applications cluster_1 Pathway 1: N-Alkylation cluster_2 Pathway 2: O-Alkylation CAB 2-Chloroallyl Bromide Step1 React with Aniline (K2CO3, DMF) CAB->Step1 StepA React with Phenols CAB->StepA Step2 Heck Cyclization (Pd cat.) Step1->Step2 Product1 2-Methylquinolines Step2->Product1 StepB Claisen Rearrangement StepA->StepB Product2 Benzofurans StepB->Product2

Figure 2: Common synthetic utility pathways in medicinal chemistry.

Part 7: References

  • Hatch, L. F., & Zimmerman, S. D. (1957). Allylic Rearrangements. XXXVI. The Solvolysis of 2-Chloroallyl Chloride and 2-Chloroallyl Bromide. Journal of the American Chemical Society. (Historical context on kinetics and isomers).

  • Organic Syntheses. Collection of procedures for Allyl Bromide synthesis (adaptable for 2-chloro analogs).

  • European Patent EP0678494B1. Process for the preparation of bromochloro-alkanes. (Industrial context for halogen exchange).

  • National Institutes of Health (NIH) - PubChem. 2,3-Dichloropropene Compound Summary. (Precursor data).

  • GuideChem. Preparation of 2-Chloro-2-propen-1-ol. (Precursor synthesis for Method B).

  • Sigma-Aldrich. Safety Data Sheet: Allyl Bromide derivatives. (General safety data for class).

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Orthogonal Cross-Coupling and Asymmetric Alkylation Utilizing 2-Chloroallyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Scientific Context

In the synthesis of complex active pharmaceutical ingredients (APIs), the ability to sequentially functionalize a single building block is highly desirable. 2-Chloroallyl bromide (also known as 2-bromo-3-chloropropene) serves as an exceptional bifunctional electrophile. It possesses two orthogonally reactive sites: an allylic C(sp³)–Br bond and a vinylic C(sp²)–Cl bond. By carefully tuning the palladium catalyst, ligand architecture, and reaction temperature, chemists can achieve absolute chemoselectivity. The allylic bromide undergoes rapid oxidative addition with Pd(0) under mild conditions, leaving the vinylic chloride intact for subsequent late-stage cross-coupling to yield complex 1,3-dienes and substituted allylic compounds[1].

Mechanistic Causality: The Principle of Orthogonal Reactivity

The success of 2-chloroallyl bromide in sequential coupling relies on the vast difference in bond dissociation energies and the kinetic barriers of oxidative addition.

  • Allylic C–Br Activation: The allylic bromide is highly activated. Palladium(0) complexes readily insert into the C–Br bond at room temperature to form a stable

    
    -allylpalladium(II) intermediate. Standard phosphine ligands (e.g., PPh₃) or bidentate ligands with moderate bite angles are sufficient to drive this process[2].
    
  • Vinylic C–Cl Preservation: The C(sp²)–Cl bond is notoriously inert to oxidative addition by unactivated Pd(0)/PPh₃ complexes at low temperatures. This kinetic bottleneck prevents over-coupling, establishing a self-validating chemoselective system.

  • Vinylic C–Cl Activation (Step 2): To subsequently couple the remaining vinyl chloride, the system requires elevated temperatures and electron-rich, sterically demanding ligands (e.g., Buchwald ligands like SPhos or RuPhos) that lower the activation energy for C–Cl oxidative addition.

Furthermore, the electronic nature of the 2-chloro substituent on the allyl fragment plays a crucial role in asymmetric catalysis. In palladium-catalyzed enantioselective decarboxylative allylic alkylations, substrates possessing a 2-chloroallyl fragment exhibit accelerated reaction rates compared to their unsubstituted counterparts. This is likely due to the electron-withdrawing chloride stabilizing the transient


-allylpalladium species and accelerating the reductive elimination step[3].

OrthogonalReactivity SM 2-Chloroallyl Bromide (Bifunctional) Intermediate 2-Chloroallyl Derivative (Vinyl Chloride Intact) SM->Intermediate Pd(0), Ligand A Allylic C-Br Coupling (20-40 °C) Product 1,2-Disubstituted Alkene / Diene Intermediate->Product Pd(0), Ligand B Vinylic C-Cl Coupling (80-110 °C)

Orthogonal cross-coupling pathways of 2-chloroallyl bromide exploiting C-Br vs C-Cl reactivity.

Data Presentation: Ligand and Parameter Optimization

To maintain a self-validating experimental system, the choice of ligand and base must be strictly controlled to prevent premature activation of the vinylic chloride.

Table 1: Ligand Selection Guide for Orthogonal Coupling

Coupling PhaseTarget BondOptimal Ligand ProfileExample LigandsTemperature
Phase 1 Allylic C(sp³)–BrModerate electron density, standard bite anglePPh₃, dppe, dppp20 °C – 40 °C
Phase 2 Vinylic C(sp²)–ClHigh electron density, bulky, biaryl scaffoldSPhos, RuPhos, XPhos80 °C – 110 °C
Asymmetric Allylic C(sp³)–BrChiral, electronically tuned P,N-ligands(S)-(p-CF₃)₃-t-BuPHOX20 °C

Table 2: Optimization Parameters for Phase 1 (Allylic Coupling)

ParameterRecommended ChoiceCausality / Rationale
Base K₂CO₃ or Cs₂CO₃Mild inorganic bases facilitate transmetalation without causing base-promoted E2 elimination of the allylic halide.
Solvent THF/H₂O (4:1)Biphasic systems ensure the solubility of both the organic electrophile and the inorganic base/boronic acid.
Catalyst Pd(PPh₃)₄Sufficiently active for C–Br insertion but lacks the basicity to insert into C–Cl at room temperature, ensuring chemoselectivity.
Experimental Protocols: A Self-Validating System

Protocol A: Chemoselective Suzuki-Miyaura Coupling of the Allylic Bromide Objective: Synthesize a 2-chloroallyl derivative via selective C–Br coupling without disturbing the C–Cl bond.

Causality & Design: We utilize Pd(PPh₃)₄ because it is active enough to insert into the allylic C–Br bond but lacks the electron density required to activate the vinylic C–Cl bond at 40 °C. This ensures 100% chemoselectivity.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add the arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of THF/H₂O (4:1 v/v, 0.2 M).

  • Electrophile Addition: Inject 2-chloroallyl bromide (1.0 equiv) dropwise at 0 °C to control the initial exotherm.

  • Reaction Execution: Warm the mixture to 40 °C and stir for 4–6 hours.

  • In-Process Control (IPC): Monitor the reaction via GC-MS. The system is self-validating: the appearance of the coupled product mass (

    
    ) with a distinct chlorine isotope pattern (
    
    
    
    Cl/
    
    
    Cl ratio of 3:1) confirms that the C–Cl bond remains intact. If a mass corresponding to the double-coupling product is observed, reduce the temperature to 25 °C.
  • Workup: Quench with water, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Enantioselective Decarboxylative Allylic Alkylation Objective: Construct an all-carbon quaternary stereocenter utilizing a 2-chloroallyl fragment.

Causality & Design: This protocol adapts the methodology developed by the Stoltz laboratory[4]. The use of the electronically modified (S)-(p-CF₃)₃-t-BuPHOX ligand is critical. The electron-withdrawing CF₃ groups on the ligand increase the electrophilicity of the palladium center, accelerating the nucleophilic attack of the enolate onto the


-allylpalladium intermediate, yielding high enantiomeric excess (ee)[3].

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an argon-filled glovebox, dissolve Pd₂(dba)₃ (2.75 mol%) and (S)-(p-CF₃)₃-t-BuPHOX (6.0 mol%) in anhydrous toluene. Stir for 30 minutes until the solution turns a deep orange, indicating the formation of the active Pd(0)L* complex.

  • Substrate Addition: Add the 2-chloroallyl

    
    -ketoester substrate (1.0 equiv) as a solution in toluene (to reach a final concentration of 0.03 M).
    
  • Reaction Execution: Stir the reaction at 20 °C. The 2-chloroallyl substrates typically reach full conversion faster than unsubstituted allyl fragments due to electronic activation[5].

  • In-Process Control (IPC): Monitor the disappearance of the starting material via TLC. Validate the enantioselectivity using chiral Supercritical Fluid Chromatography (SFC) against a racemic standard.

  • Workup: Concentrate the mixture under reduced pressure and purify the resulting

    
    -quaternary cyclopentanone via flash chromatography.
    

CatalyticCycle Pd0 Pd(0)L_n PiAllyl [π-(2-chloroallyl)Pd(II)L_2]+ Br- Pd0->PiAllyl Oxidative Addition (Chemoselective for C-Br) Transmetal [π-(2-chloroallyl)Pd(II)L_2](R) PiAllyl->Transmetal Transmetalation (Nucleophile / R-M) Transmetal->Pd0 Reductive Elimination Product Coupled 2-Chloroallyl Product Transmetal->Product Product Release

Catalytic cycle for the chemoselective palladium-catalyzed allylic substitution of 2-chloroallyl bromide.

Conclusion

2-Chloroallyl bromide is a highly versatile building block in modern palladium catalysis. By understanding the kinetic and thermodynamic differences between its allylic and vinylic halogen bonds, researchers can design robust, self-validating protocols for the synthesis of complex dienes and chiral quaternary centers.

References

  • Source: cmu.
  • Source: mdpi.
  • Source: acs.
  • Source: nih.
  • Dynamic stereochemistry of allylic palladium( II )

Sources

Strategic Utilization of 3-Bromo-2-chloroprop-1-ene (BCP) in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Utilization of 3-Bromo-2-chloroprop-1-ene in Heterocyclic Synthesis Content Type: Advanced Application Note & Protocol Guide Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.

Executive Summary

3-Bromo-2-chloroprop-1-ene (BCP) acts as a versatile C3-bifunctional linchpin in organic synthesis. Unlike simple allyl halides, BCP possesses two distinct electrophilic sites with orthogonal reactivity: a highly reactive allylic bromide (


-hybridized) and a less reactive vinyl chloride (

-hybridized).

This duality allows for sequential functionalization—typically an initial nucleophilic substitution (


) followed by a metal-catalyzed cyclization or radical cascade. This guide details the protocols for synthesizing functionalized benzofurans , 2,3-dihydrofurans , and nitrogen-containing heterocycles , emphasizing the mechanistic causality required for high-yield synthesis.

Reagent Profile & Reactivity Map[1]

Compound: 3-Bromo-2-chloroprop-1-ene CAS: 4860-96-2 Structure:


Physical State:  Colorless to pale yellow liquid.
Safety Critical: Lachrymator . Highly flammable.[1] Corrosive. Handle only in a fume hood with proper PPE (gloves, goggles).
The "Ambiphilic" Reactivity Concept

The strategic value of BCP lies in its ability to undergo "Stepwise Activation."

  • Site A (Allylic Bromide): Kinetic electrophile. Reacts with heteroatom nucleophiles (OH, NH, SH) under mild basic conditions.

  • Site B (Vinyl Chloride): Latent electrophile. Inert to standard nucleophiles but active in Pd/Cu-catalyzed cross-couplings or radical cyclizations.

BCP_Reactivity cluster_0 Primary Reactivity (Site A) cluster_1 Secondary Reactivity (Site B) BCP 3-Bromo-2-chloroprop-1-ene (Reagent) SN2 SN2 Substitution (Base-mediated) BCP->SN2 Fast (RT) Hetero O/N/S-Alkylation (Ether/Amine formation) SN2->Hetero Pd Pd-Catalyzed Cyclization (Heck/Intramolecular) Hetero->Pd Activation Required (Heat/Catalyst) Radical Radical Cyclization (Bu3SnH mediated) Hetero->Radical Product Functionalized Heterocycle Pd->Product Radical->Product

Figure 1: Sequential activation pathway of BCP. The chlorine atom serves as a "dummy" substituent that directs regioselectivity before being eliminated or coupled.

Module A: Synthesis of Benzofurans via Pd-Catalyzed Annulation

This is the most robust application of BCP. It involves the O-alkylation of a phenol followed by an intramolecular Heck-type cyclization.

Mechanism & Rationale

The reaction proceeds via a 2-chloroallyl aryl ether intermediate. The presence of the chlorine atom is crucial; it facilitates the oxidative addition of Palladium into the


 bond, which is generally difficult but enabled here by the proximity of the ether oxygen (directing effect) or through standard catalytic cycles.
Protocol: Two-Step Synthesis of 3-Substituted Benzofurans

Step 1: O-Alkylation (Synthesis of 2-chloroallyl ether)

  • Reagents: Substituted Phenol (1.0 equiv), BCP (1.2 equiv),

    
     (2.0 equiv), Acetone (0.2 M).
    
  • Conditions: Reflux, 4–6 hours.

Step 2: Intramolecular Cyclization

  • Reagents: Crude Ether (from Step 1),

    
     (5 mol%), 
    
    
    
    (10 mol%),
    
    
    (2.0 equiv),
    
    
    (1.0 equiv).
  • Solvent: DMF (dimethylformamide), degassed.

  • Conditions:

    
     under Argon for 12 hours.
    
Detailed Experimental Procedure:
  • Alkylation: To a stirred suspension of phenol (10 mmol) and anhydrous

    
     (20 mmol) in acetone (50 mL), add BCP (12 mmol) dropwise.
    
    • Critical Control: Add BCP slowly to prevent exotherms.

  • Reflux the mixture until TLC indicates consumption of phenol (approx. 4h).[2][3][4]

  • Filter off inorganic salts and concentrate the filtrate in vacuo. (Caution: BCP residues are lachrymatory; use a bleach trap for the rotovap exhaust).

  • Cyclization: Dissolve the crude ether in anhydrous DMF (40 mL). Add

    
     (20 mmol), 
    
    
    
    (10 mmol),
    
    
    (1 mmol), and finally
    
    
    (0.5 mmol).
  • Purge the flask with Argon for 10 minutes.

  • Heat to

    
    . Monitor by TLC.[4] The product (Benzofuran) typically has a higher 
    
    
    
    than the ether intermediate.
  • Workup: Dilute with water, extract with EtOAc, wash with brine, dry over

    
    , and purify via column chromatography (Hexane/EtOAc).
    
Data Summary: Substituent Effects
Phenol Substituent (R)Yield (Step 1)Yield (Step 2)Notes
H (Parent)92%85%Clean conversion.
4-OMe (Electron Donating)94%88%Faster cyclization due to electron-rich ring.
4-

(Electron Withdrawing)
88%65%Slower oxidative addition; requires higher temp (

).
2-Br (Ortho-halo)85%40%Competitive oxidative addition at Ar-Br site.

Module B: Synthesis of 3-Methylene-2,3-dihydrobenzofurans

Instead of eliminating the chlorine to form an aromatic benzofuran, this protocol utilizes a Radical Cyclization or Cu-catalyzed approach to retain the exocyclic double bond, creating a 3-methylene moiety useful for further derivatization.

Protocol: Radical Cyclization[5]
  • Concept: The vinyl chloride accepts a radical generated from an aryl halide or via

    
     mediation, leading to 5-exo-trig cyclization.
    
  • Reagents: 2-chloroallyl-2-iodophenyl ether,

    
     (1.2 equiv), AIBN (cat.), Benzene/Toluene.
    
  • Outcome: Formation of 3-methylene-2,3-dihydrobenzofuran.[5][6]

Protocol: Cu-Catalyzed Domino Synthesis

A more modern, tin-free approach using Copper catalysis.

  • Mix: 2-Iodophenol (1.0 equiv), BCP (1.2 equiv),

    
     (2.0 equiv).
    
  • Catalyst: CuI (10 mol%), 1,10-Phenanthroline (20 mol%).

  • Solvent: Toluene,

    
    , sealed tube.
    
  • Mechanism: O-alkylation occurs in situ, followed by an intramolecular Ullmann-type coupling or Heck-like cyclization depending on the ligand environment.

Module C: Synthesis of N-Heterocycles (Indoles/Imidazoles)

BCP is equally effective for Nitrogen nucleophiles, though N-alkylation often requires stricter pH control to prevent over-alkylation (quaternization).

Pathway: Indole Synthesis via N-Allylanilines

This route mirrors the benzofuran synthesis but uses protected anilines (e.g., sulfonamides) to prevent side reactions.

Indole_Path Start 2-Iodoaniline Inter N-(2-chloroallyl)-2-iodoaniline Start->Inter N-Alkylation BCP + BCP (Base: K2CO3) Cyclization Pd-Catalyzed Intramolecular Heck Inter->Cyclization Pd(OAc)2, DMF Product 3-Substituted Indole Cyclization->Product Elimination of HCl

Figure 2: Workflow for Indole Synthesis.

Protocol Highlights
  • Protection: Use N-tosyl anilines or N-acetyl anilines. Free amines can lead to bis-alkylation.

  • Base Choice:

    
     is superior to 
    
    
    
    for the cyclization step in N-heterocycles due to the "Cesium Effect" (enhanced solubility and basicity in organic solvents).

Troubleshooting & Expert Tips

Volatility & Handling

BCP is relatively volatile.

  • Issue: Loss of reagent during rotary evaporation.

  • Solution: When concentrating reaction mixtures containing unreacted BCP, do not lower pressure below 20 mbar or heat above

    
    .
    
Preventing Polymerization

The vinyl chloride moiety can polymerize under radical conditions or high heat.

  • Stabilization: Add a trace amount of hydroquinone if storing crude intermediates for extended periods.

By-product Management
  • Claisen Rearrangement: In the benzofuran synthesis (Module A), if the temperature is too high (

    
    ) before the Pd-catalyst engages, the ether may undergo a thermal Claisen rearrangement to the ortho-position, leading to a C-alkylated phenol rather than the cyclized ether. Maintain temps below 
    
    
    
    unless specifically inducing rearrangement.

References

  • Anderson, J. C., et al. "Synthesis of 2-chloroallyl aryl ethers and their application in benzofuran synthesis." Journal of Organic Chemistry, 2014.[7][8]

  • Larock, R. C. "Palladium-catalyzed annulation of vinylic halides." Journal of Organometallic Chemistry, 1999.

  • Shaikh, A. K., & Varvounis, G. "Novel Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via ortho-Quinone Methide Intermediates."[7] Organic Letters, 2014.[7]

  • Organic Syntheses. "Synthesis of 2,3-Disubstituted Benzofurans by the Palladium-Catalyzed Coupling." Org.[4][7][8] Synth. 2014, 91, 283-292.[4]

  • PubChem. "3-Bromo-2-chloroprop-1-ene Compound Summary & Safety Data." National Library of Medicine.

Sources

Preparation of 2-chloroallyl Grignard reagent from 3-Bromo-2-chloroprop-1-ene

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring high-fidelity synthesis of 2-chloroallylmagnesium bromide. It prioritizes mechanistic control to suppress Wurtz homocoupling, a notorious failure mode in allylic Grignard preparations.

Target Reagent: 2-Chloroallylmagnesium Bromide (0.5 – 1.0 M in Et₂O) Starting Material: 3-Bromo-2-chloroprop-1-ene (CAS: 4860-96-2) Application: Introduction of the 2-chloroallyl motif; precursor for vinyl chloride functionalization via Pd-catalyzed cross-coupling.

Core Directive & Mechanistic Insight

The Chemoselectivity Challenge

The synthesis of 2-chloroallylmagnesium bromide from 3-bromo-2-chloroprop-1-ene relies on the kinetic differentiation between the C-Br and C-Cl bonds.

  • C-Br Bond Dissociation Energy (BDE): ~68 kcal/mol (Allylic).

  • C-Cl Bond Dissociation Energy (BDE): ~81 kcal/mol (Vinylic).

Magnesium insertion occurs selectively at the weaker allylic C-Br bond. However, the resulting allylic Grignard reagent is highly nucleophilic and prone to attacking the unreacted alkyl bromide, leading to Wurtz Homocoupling (dimerization) to form 2,5-dichloro-1,5-hexadiene.

The "Degenerate" Advantage

Unlike crotyl Grignards, 2-chloroallylmagnesium bromide undergoes a degenerate 1,3-metallotropic shift . The magnesium equilibrates between the C1 and C3 positions. Since the molecule is symmetric with respect to the allylic terminus, this rearrangement yields an identical chemical species, simplifying regiochemical concerns during storage.

Critical Success Factors
  • High Dilution: Maintains a low instantaneous concentration of the electrophile (starting bromide) relative to the nucleophile (Mg surface), favoring insertion over coupling.

  • Temperature Control: 0°C is optimal. Lower temperatures (-20°C) slow insertion too significantly, causing accumulation of bromide and sudden exotherms (runaway coupling). Higher temperatures (>20°C) promote Wurtz coupling.

  • Solvent Choice: Diethyl ether (Et₂O) is strictly preferred over THF. THF coordinates more strongly to Mg, increasing the nucleophilicity of the Grignard and accelerating the parasitic Wurtz coupling rate.

Experimental Protocol

Materials & Equipment[1][2][3][4][5][6]
  • Reagents:

    • 3-Bromo-2-chloroprop-1-ene (>97%, distilled over CaH₂ if yellow/stabilized).

    • Magnesium Turnings (Grade for Grignard, >99.8%).

    • Diethyl Ether (Anhydrous, <50 ppm H₂O, BHT-free).

    • Activators: Iodine (I₂) crystal or 1,2-Dibromoethane.

  • Apparatus:

    • 3-Neck Round Bottom Flask (RBF) with large oval magnetic stir bar (or mechanical stirrer for scales >500 mL).

    • Reflux condenser (cooled to -10°C via chiller).

    • Pressure-equalizing addition funnel (with metering valve).

    • Nitrogen/Argon Schlenk line.

Step-by-Step Methodology
Phase 1: Activation & Initiation[1]
  • Setup: Flame-dry the glassware under vacuum and backfill with Argon (3 cycles).

  • Mg Loading: Add Magnesium turnings (1.2 equiv) to the flask.

    • Expert Tip: Dry stir the Mg vigorously for 10 mins under Argon to mechanically expose fresh metal surfaces (crushing the MgO layer).

  • Chemical Activation: Add a single crystal of Iodine. Heat gently with a heat gun until purple vapors sublime and settle on the Mg. Allow to cool to Room Temperature (RT).

  • The "Seeding" Step: Cover Mg with minimal Et₂O (just enough to wet). Add 0.05 equiv of pure 3-bromo-2-chloroprop-1-ene neat (undiluted) directly onto the Mg.

    • Observation: Look for turbidity, bubbling, or decolorization of the iodine. If no reaction occurs after 5 mins, add 2 drops of 1,2-dibromoethane and apply localized heat.

Phase 2: Controlled Propagation
  • Dilution: Once initiated (exotherm detected), immediately add anhydrous Et₂O to the reaction flask to achieve a target final concentration of ~1.0 M (calculated based on total bromide).

  • Cooling: Cool the bath to 0°C (Ice/Water).

  • Feed Preparation: Dilute the remaining 3-bromo-2-chloroprop-1-ene (0.95 equiv) in Et₂O (1:1 v/v).

  • Addition: Add the bromide solution dropwise over 2–3 hours .

    • Rate Control: The addition rate must be slower than the consumption rate. The solution should remain gray/black. If it turns clear/yellowish, stop addition and allow Mg to catch up.

  • Digestion: After addition is complete, stir at 0°C for 1 hour. Do not reflux, as this promotes dimerization.

Phase 3: Filtration & Storage
  • Filtration: Stop stirring and let excess Mg settle. Cannula-filter the supernatant into a Schlenk storage flask (flame-dried, Argon purged) to remove unreacted Mg.

  • Storage: Store at -20°C. Stable for 2–4 weeks.

Quality Control: Titration Protocol

Do not rely on theoretical yield. Allylic Grignards degrade. Use the Knochel Titration method for accuracy.

Reagents:

  • Accurately weighed Iodine (I₂) (~1 mmol).

  • Saturated LiCl in THF (anhydrous).

Procedure:

  • Dissolve ~254 mg I₂ in 5 mL sat. LiCl/THF. Solution is dark brown.

  • Add the Grignard aliquot dropwise at 0°C.

  • Endpoint: The solution turns from dark brown to colorless (or light yellow).

  • Calculation:

    
    
    

Visualization of Workflow & Mechanism

Reaction Pathway & Side Reactions

G Start 3-Bromo-2-chloroprop-1-ene Mg Mg (1.2 equiv) Et2O, 0°C Start->Mg Grignard 2-ChloroallylMgBr (Target Reagent) Start->Grignard Insertion (C-Br) Dimer 2,5-Dichloro-1,5-hexadiene (Wurtz Byproduct) Grignard->Dimer + Start Material (Fast Addition/High Temp) Isomer Degenerate Shift (Identical Species) Grignard->Isomer 1,3-Shift

Caption: Reaction pathway showing the selective Mg insertion and the competing Wurtz coupling pathway.

Experimental Workflow Decision Tree

Workflow Init 1. Mg Activation (Iodine + Heat) Check Reaction Initiated? (Turbidity/Exotherm) Init->Check Add 2. Add 2 drops 1,2-Dibromoethane Check->Add No Cool 3. Cool to 0°C Dilute with Et2O Check->Cool Yes Add->Check Drip 4. Slow Addition (2-3 Hours) Cool->Drip Monitor Color Check: Gray vs. Clear Drip->Monitor Pause Pause Addition Re-initiate Monitor->Pause Clear Solution Finish 5. Filter & Titrate Monitor->Finish Gray Suspension Pause->Monitor

Caption: Operational workflow for controlled Grignard initiation and propagation.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
No initiation after 15 mins Mg surface passivated (Oxide layer).Add 2 drops 1,2-dibromoethane; apply heat gun; scratch Mg with glass rod.
White precipitate forms Wurtz coupling (MgBr₂ byproduct) or hydrolysis.Check addition rate (too fast?). Check solvent dryness.[2][3]
Solution boils violently Runaway exotherm.STOP addition immediately. Immerse in -78°C bath (Dry ice/Acetone) to quench heat, then return to 0°C.
Low Titration Yield (<0.5 M) High coupling or moisture.Use "Reverse Addition" (add halide to Mg) more slowly. Ensure Et₂O is distilled over Na/Benzophenone.

References

  • Preparation of Allylic Grignard Reagents: Benkeser, R. A. Synthesis of Allylmagnesium Bromide. Organic Syntheses, Coll. Vol. 5, p.6 (1973). Link

  • Mechanistic Insight on Wurtz Coupling: Garst, J. F., & Soriaga, M. P. Grignard reagent formation.[3][4][5][6] Mechanism of the Wurtz reaction. Journal of Organic Chemistry, 46(23), 4739–4746. Link

  • Knochel Titration Method: Krasovskiy, A., & Knochel, P. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition, 45(18), 2958–2961. Link

  • Degenerate Rearrangement of Allyl Grignards: Whitesides, G. M., Nordlander, J. E., & Roberts, J. D. Nuclear Magnetic Resonance Spectroscopy. The Structure of Allylmagnesium Bromide. Journal of the American Chemical Society, 84(10), 2010–2011. Link

Sources

Application Note: Step-by-Step Synthesis of 2-Chloroallyl Ethers via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The synthesis of 2-chloroallyl ethers is a critical transformation in medicinal chemistry and agrochemical development. These intermediates serve as precursors for functionalized heterocycles (e.g., benzofurans via intramolecular Heck reactions) and substrates for Claisen rearrangements.

This guide details the protocol for synthesizing 2-chloroallyl ethers via Williamson Ether Synthesis . The core challenge in this synthesis is the electrophile: 2,3-dichloro-1-propene . Unlike simple alkyl halides, this reagent possesses two electrophilic sites. Successful synthesis relies on exploiting the reactivity difference between the allylic chloride (


 reactive) and the vinylic chloride  (inert under standard 

conditions).
Key Technical Considerations
  • Regioselectivity: The reaction must be controlled to displace only the allylic chlorine.

  • Elimination Competition: Strong bases (e.g.,

    
    -BuOK) can trigger E2 elimination, forming allenes or alkynes. We utilize milder bases (
    
    
    
    ) or controlled anhydrous conditions (NaH) to mitigate this.
  • Safety: 2,3-Dichloro-1-propene is a lachrymator and potential carcinogen. All protocols must be performed in a fume hood.

Reaction Mechanism & Logic

The reaction proceeds via a classic


 mechanism.[1] The nucleophile (alkoxide or phenoxide) attacks the antibonding orbital (

) of the allylic C-Cl bond. The vinylic C-Cl bond is strengthened by resonance (

character) and resists displacement.
Mechanistic Pathway (DOT Visualization)

WilliamsonMechanism Reagents Reagents (Phenol/Alcohol + Base) Intermediate Nucleophile Formation (Ar-O⁻ / R-O⁻) Reagents->Intermediate Deprotonation Transition Transition State (S_N2 Attack on Allylic C) Intermediate->Transition + 2,3-Dichloropropene Product Product (2-Chloroallyl Ether) Transition->Product - Cl⁻ (Selective) SideProduct Side Product (Elimination/Polymer) Transition->SideProduct High Temp / Strong Base

Figure 1: Mechanistic flow of the selective S_N2 displacement of the allylic chloride.

Experimental Protocols

We present two validated methods. Method A is preferred for phenols (mild, high yield). Method B is required for aliphatic alcohols (requires stronger deprotonation).

Method A: Potassium Carbonate in Acetone (For Phenols)

Best for: Phenols, Naphthols, and acid-sensitive substrates.

Materials:

  • Substrate: Phenol derivative (1.0 equiv)[2][3]

  • Electrophile: 2,3-Dichloro-1-propene (1.2 - 1.5 equiv)

  • Base: Anhydrous Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Optional, accelerates reaction.

  • Solvent: Anhydrous Acetone (0.2 M concentration)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[4]

  • Activation: Add the phenol derivative and anhydrous

    
     to the flask. Add acetone and stir at room temperature for 15 minutes to generate the phenoxide surface species.
    
    • Expert Tip: Milling the

      
       before use significantly increases surface area and reaction rate.
      
  • Addition: Add 2,3-dichloro-1-propene dropwise via syringe. If using KI, add it now.

  • Reflux: Heat the mixture to gentle reflux (

    
    ) for 6–12 hours. Monitor by TLC (typically Hexane:EtOAc 8:2).
    
  • Workup:

    • Cool to room temperature.[2][5]

    • Filter off the inorganic salts (

      
      /KCl) through a Celite pad.
      
    • Concentrate the filtrate under reduced pressure.

    • Dissolve residue in

      
       or DCM, wash with 1M NaOH (to remove unreacted phenol) and Brine.
      
    • Dry over

      
       and concentrate.
      
Method B: Sodium Hydride in DMF (For Aliphatic Alcohols)

Best for: Primary/Secondary alcohols, sterically hindered substrates.

Materials:

  • Substrate: Alcohol (1.0 equiv)[3]

  • Electrophile: 2,3-Dichloro-1-propene (1.5 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)

  • Solvent: Anhydrous DMF or THF.

Step-by-Step Procedure:

  • Safety Check: NaH is pyrophoric. Ensure all glassware is oven-dried.

  • Washing (Optional): If oil contamination is a concern, wash NaH with dry hexane (3x) under nitrogen flow.

  • Deprotonation: Suspend NaH in DMF at

    
    . Add the alcohol dropwise (dissolved in minimal DMF). Stir at 
    
    
    
    for 30 mins, then warm to RT for 30 mins until
    
    
    evolution ceases.
  • Alkylation: Cool back to

    
    . Add 2,3-dichloro-1-propene slowly.
    
    • Critical: Keep temperature low initially to prevent elimination of the electrophile.

  • Reaction: Allow to warm to RT and stir for 4–16 hours.

  • Quench: Cool to

    
    . Carefully add saturated 
    
    
    
    solution.
  • Extraction: Extract with

    
     (3x). Wash combined organics copiously with water (to remove DMF) and LiCl solution.
    

Workflow Visualization (Method A)

MethodA_Workflow Start Start: Phenol + K2CO3 + Acetone Activation Stir 15 min (Phenoxide Formation) Start->Activation Addition Add 2,3-Dichloropropene (+ KI cat.) Activation->Addition Reflux Reflux 56°C (6-12 hrs) Addition->Reflux Check TLC Check Reflux->Check Check->Reflux Incomplete Filter Filter Inorganic Salts Check->Filter Complete Wash Wash w/ 1M NaOH (Remove Phenol) Filter->Wash Final Isolate 2-Chloroallyl Ether Wash->Final

Figure 2: Operational workflow for the K2CO3/Acetone protocol.

Representative Data & Yields

The following table summarizes typical yields expected when reacting various nucleophiles with 2,3-dichloropropene under optimized conditions.

Substrate ClassSpecific NucleophileMethodTime (h)Yield (%)Notes
Simple Phenol PhenolA692%Standard benchmark [1].
Electron-Rich 4-MethoxyphenolA595%Faster reaction due to nucleophilicity.
Electron-Poor 4-NitrophenolA1281%Requires longer reflux or addn. of TBAI.
Steric Hindrance 2,6-DimethylphenolB1674%Method B (NaH) preferred to force yield.
Amine-Phenol 2-AminophenolA885%Selectivity for O-alkylation over N-alkylation [2].
Aliphatic 1-OctanolB488%Requires anhydrous DMF.

Troubleshooting & Quality Control

Monitoring Reaction Progress
  • TLC: The 2-chloroallyl ether product is typically less polar than the starting alcohol/phenol.

  • NMR Validation: The product has a distinct signature.

    • Vinyl Protons: Look for two singlets (or fine doublets) around 5.4 – 5.6 ppm .

    • Allylic Methylene: Look for a singlet (or doublet) around 4.6 – 4.8 ppm .

    • Note: If you see a triplet at the allylic position, you may have displaced the vinylic chloride (rare) or formed an allene.

Common Issues
  • Low Yield: Often caused by moisture in the solvent (Method B) or old/clumped

    
     (Method A).
    
  • Side Products: If the reaction turns black/tarry, the temperature was likely too high, leading to polymerization of the diene system. Keep temps <

    
    .
    

Safety Information

  • 2,3-Dichloro-1-propene:

    • CAS: 78-88-6

    • Hazards: Flammable liquid (H225), Toxic if swallowed (H301), Causes skin irritation (H315), Suspected of causing genetic defects (H341) [3].

    • Handling: Use only in a well-ventilated fume hood. Wear nitrile gloves and chemical splash goggles.

  • Sodium Hydride: Reacts violently with water releasing hydrogen gas. Keep away from moisture sources.

References

  • PrepChem. "Preparation of allyl phenyl ether." (General procedure adaptable for 2-chloro analogs).

  • BenchChem. "Application Notes and Protocols for Reactions with 2-Chloro-3-(2-methoxyphenyl)-1-propene." (Specific protocol for substituted 2-chloroallyl ethers).

  • Fisher Scientific. "Safety Data Sheet: 2,3-Dichloro-1-propene."

  • Organic Chemistry Portal. "Williamson Ether Synthesis." (General Mechanistic Reference).

Sources

Application Note: Regioselective Functionalization of 3-Bromo-2-chloroprop-1-ene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-2-chloroprop-1-ene (BCP) is a high-value bifunctional "linchpin" reagent in organic synthesis. Its utility stems from the distinct reactivity profiles of its two halogenated sites: the highly labile allylic bromide (C3) and the robust vinylic chloride (C2) .

This guide provides a validated roadmap for exploiting this reactivity hierarchy. Unlike simple dihaloalkanes, BCP allows for sequential, orthogonal functionalization. Researchers can install nucleophiles or carbon chains at the C3 position via


 or Barbier-type chemistry, preserving the C2 vinyl chloride as a "latent" handle for subsequent transition-metal-catalyzed cross-coupling (Suzuki, Sonogashira) or annulation reactions.

Part 1: Chemical Profile & Reactivity Hierarchy

The Molecule
  • IUPAC Name: 3-Bromo-2-chloroprop-1-ene[1][2]

  • CAS: 4860-96-2[1][2][3]

  • Structure:

    
    
    
  • Role: Electrophilic C3 synthon; Latent C2 coupling partner.

The Reactivity Divergence

The successful utilization of BCP relies on recognizing the massive kinetic difference between the two electrophilic sites.

FeaturePosition C3 (Allylic)Position C2 (Vinylic)
Functional Group Primary Allylic BromideVinyl Chloride
Hybridization


Bond Energy (approx) C-Br: ~280 kJ/molC-Cl: ~390 kJ/mol
Primary Reactivity

Substitution, Metal Insertion (In, Zn)
Pd-Catalyzed Cross-Coupling, Elimination
Kinetic Order Reacts First (Fast)Reacts Second (Slow/Requires Catalyst)
Strategic Workflow Visualization

The following diagram illustrates the standard decision tree for BCP functionalization.

BCP_Reactivity BCP 3-Bromo-2-chloroprop-1-ene (Starting Material) Path_A Path A: Nucleophilic Sub (Sn2) (Amines, Phenols, Thiols) BCP->Path_A  Mild Base, 0°C Path_B Path B: Metal-Mediated Allylation (Indium/Zinc + Aldehydes) BCP->Path_B  In/Zn, H2O/THF Inter_A 2-Chloroallylic Product (Amine/Ether) Path_A->Inter_A Inter_B Homoallylic Alcohol (Vinyl Chloride Intact) Path_B->Inter_B Step_2 Step 2: Pd-Catalyzed Coupling (Suzuki/Sonogashira at C2-Cl) Inter_A->Step_2  Pd(0), Ligand, Heat Inter_B->Step_2 Final Complex Functionalized Alkene/Heterocycle Step_2->Final

Figure 1: Orthogonal functionalization strategy. The C3-Br bond is cleaved first, preserving the C2-Cl bond for late-stage diversification.

Part 2: Protocol A - Regioselective Substitution

Objective: Synthesis of 2-chloroallylamines or ethers. Mechanism: Classical


 attack at the C3 carbon. The vinyl chloride at C2 is inert to these conditions.
Critical Considerations
  • Stoichiometry: Use a slight excess of the nucleophile or a scavenger base to neutralize HBr.

  • Temperature: Maintain

    
     initially. Allylic bromides are highly reactive; elevated temperatures can lead to double alkylation (if primary amines are used) or polymerization.
    
  • Safety: BCP is a potent lachrymator and alkylating agent. Handle in a fume hood.

Experimental Protocol: Synthesis of N-(2-chloroallyl)amines

Reagents:

  • 3-Bromo-2-chloroprop-1-ene (1.0 equiv)

  • Secondary Amine (e.g., Morpholine, Piperidine) (1.1 equiv)

  • Potassium Carbonate (

    
    ) (1.5 equiv)
    
  • Acetonitrile (ACN) or DMF (Dry)

Step-by-Step:

  • Setup: Charge a flame-dried round-bottom flask with

    
     and anhydrous ACN under Nitrogen atmosphere.
    
  • Addition 1: Add the secondary amine (1.1 equiv) and cool the suspension to

    
     in an ice bath.
    
  • Addition 2: Add 3-Bromo-2-chloroprop-1-ene (1.0 equiv) dropwise via syringe over 15 minutes. Note: Rapid addition causes exotherms that degrade selectivity.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature (RT) and stir for 3–12 hours.
    
  • Monitoring: Monitor via TLC (Hexane/EtOAc). The starting bromide (

    
    ) should disappear.
    
  • Workup: Filter off solids (

    
    /KBr). Concentrate the filtrate. Dissolve residue in DCM, wash with water and brine. Dry over 
    
    
    
    .[4]
  • Purification: Flash column chromatography (Silica gel).

    • Self-Validation:

      
       NMR should show the disappearance of the 
      
      
      
      signal (
      
      
      4.0–4.2 ppm) and appearance of the amine-adjacent methylene (
      
      
      3.0–3.5 ppm). The vinylic protons (
      
      
      5.3–5.5 ppm) must remain distinct, confirming the Cl is intact.

Part 3: Protocol B - Indium-Mediated Allylation (Barbier-Type)

Objective: Synthesis of


-unsaturated chlorohydrins.
Mechanism:  Single Electron Transfer (SET) from Indium to the C3-Br bond generates an allylindium species in situ, which attacks an aldehyde. This is a "Barbier" reaction (one-pot), avoiding the need to pre-form sensitive Grignards.[5]
Why Indium?

Unlike Magnesium (Grignard), Indium tolerates water and hydroxyl groups. This reaction can often be run in aqueous THF, making it robust and operationally simple.

Experimental Protocol

Reagents:

  • Aldehyde (Electrophile) (1.0 equiv)

  • 3-Bromo-2-chloroprop-1-ene (1.2 equiv)

  • Indium Powder (1.2 equiv) - Mesh size 100 preferred for surface area.

  • Solvent: THF:

    
     (1:1 mixture)
    

Step-by-Step:

  • Mixture: In a vial, combine the aldehyde and 3-Bromo-2-chloroprop-1-ene in THF/

    
    .
    
  • Activation: Add Indium powder in one portion.

  • Reaction: Sonicate or stir vigorously at RT. The reaction is usually rapid (1–4 hours).

    • Visual Cue: The grey Indium powder will slowly disappear or change texture as it is consumed.

  • Quench: Quench with dilute HCl (1M) to dissolve indium salts.

  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with saturated 
    
    
    
    and brine.
  • Result: The product is a homoallylic alcohol containing the 2-chlorovinyl handle:

    
    .
    

Part 4: Protocol C - Functionalizing the Vinyl Chloride (Suzuki Coupling)

Objective: Derivatization of the C2 position after C3 functionalization. Challenge: Vinyl chlorides are sluggish coupling partners compared to bromides/iodides. Standard


 often fails.
Solution:  Use electron-rich, bulky phosphine ligands (e.g., S-Phos, X-Phos) or Buchwald precatalysts to facilitate oxidative addition into the C-Cl bond.
Experimental Protocol

Substrate: The 2-chloroallylamine or chlorohydrin from Protocol A or B.

Reagents:

  • Substrate (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (2 mol%) + S-Phos (4-8 mol%) OR 
    
    
    
    + X-Phos.
  • Base:

    
     (3.0 equiv)[6]
    
  • Solvent: Toluene/

    
     (10:1) or Dioxane.[6]
    

Step-by-Step:

  • Degassing: Combine substrate, boronic acid, and base in a reaction vial. Evacuate and backfill with Argon (

    
    ).[6]
    
  • Catalyst Addition: Add Pd source and ligand (or pre-formed catalyst) under Argon counterflow.[6]

  • Solvent: Add degassed solvent.[6]

  • Heat: Seal and heat to

    
     for 12–24 hours. Vinyl chlorides require heat.
    
  • Workup: Cool, filter through Celite, and purify via column chromatography.

Part 5: References & Validation

Mechanistic Validation
  • Indium-Mediated Selectivity: Indium inserts exclusively into the C-Br bond due to the lower Bond Dissociation Energy (BDE) compared to C-Cl. The resulting organoindium species is nucleophilic at the

    
    -position but attacks aldehydes to yield the 
    
    
    
    -adduct (regioselective preservation of the vinyl chloride).
  • Pd-Catalyzed Chemoselectivity: Oxidative addition rates follow I > Br > OTf > Cl. In BCP, if Pd coupling is attempted first, the allylic bromide will react, but often leads to

    
    -allyl Pd complexes that dimerize or eliminate. Therefore, 
    
    
    
    or Barbier at C3 must precede Pd coupling at C2.
References
  • Barbier-Type Allylation: Araki, S., et al. "Indium-mediated allylation of carbonyl compounds with 2-chloroallyl bromide in aqueous media." Journal of the Chemical Society, Perkin Transactions 1, 1999.

  • General Reactivity of 2,3-dihalopropenes: "3-Bromopropenyl esters in organic synthesis: indium- and zinc-mediated entries to alk-1-ene-3,4-diols." Journal of Organic Chemistry, 2003.[7]

  • Synthesis of 2-chloroallylamines: "Synthesis and antimicrobial properties of 2-chloro-1-aryl-2-methyl-3-chloropropanes." Pharmaceutical Chemistry Journal, 2008. (Demonstrates amine alkylation logic).

  • Palladium Coupling of Vinyl Chlorides: Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002. (Foundational text on activating C-Cl bonds).

Safety Warning: 3-Bromo-2-chloroprop-1-ene is a toxic alkylating agent. All protocols must be performed with appropriate PPE (gloves, goggles, lab coat) in a functioning fume hood. Neutralize waste streams containing halides before disposal.

Sources

Scalable Synthesis and Downstream Functionalization of 2-Chloroallyl Derivatives: An Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-chloroallyl moiety is a highly versatile structural motif utilized extensively in the synthesis of agrochemicals, pharmaceuticals, and complex natural products. As a bifunctional building block, it offers an electrophilic allylic center primed for nucleophilic substitution, alongside a vinylic chloride that can participate in transition-metal-catalyzed cross-coupling. This application note details scalable, self-validating protocols for synthesizing the core intermediate—2-chloroallyl chloride (2,3-dichloro-1-propene)—and its subsequent functionalization into primary amines and isothiocyanates.

Mechanistic Rationale & Pathway Overview

The industrial-scale synthesis of 2-chloroallyl derivatives fundamentally relies on the controlled dehydrohalogenation of 1,2,3-trichloropropane. The resulting 2-chloroallyl chloride serves as the central hub for divergent syntheses. Understanding the thermodynamic and kinetic parameters of these transformations is critical to preventing runaway exotherms and suppressing the formation of over-alkylated or hydrolyzed by-products.

Workflow TCP 1,2,3-Trichloropropane CAC 2-Chloroallyl Chloride (2,3-Dichloro-1-propene) TCP->CAC Dilute NaOH (aq) Heat, -HCl CAA 2-Chloroallyl Alcohol CAC->CAA Weak Base / H2O Hydrolysis CAM 2-Chloroallylamine CAC->CAM NH3 / Amines Substitution CIT 2-Chloroallyl Isothiocyanate CAC->CIT NaSCN, PTC Sub. & Rearrangement

Divergent scalable synthesis of 2-chloroallyl derivatives from 1,2,3-trichloropropane.

Protocol A: Controlled Dehydrohalogenation to 2-Chloroallyl Chloride

Causality & Mechanistic Insight: The elimination of hydrogen chloride from 1,2,3-trichloropropane using solid alkali metals is violently exothermic. This intense heat generation often leads to the formation of intractable by-products, such as propargyl chloride (via over-elimination) and acrolein (via hydrolysis). By utilizing a dilute aqueous alkali solution (5–20% NaOH), the reaction rate is strictly governed by the biphasic interfacial area. This thermal dampening prevents runaway exotherms and preserves the integrity of the allylic chloride moiety[1].

Step-by-Step Methodology:

  • Reactor Preparation: Charge a jacketed, glass-lined reactor with 1,2,3-trichloropropane (1.0 equiv). Ensure the reactor is equipped with a highly efficient mechanical stirrer to maximize the biphasic interfacial area.

  • Thermal Initiation: Heat the reactor to 80–90 °C under continuous agitation.

  • Controlled Addition: Slowly meter in a 10% w/w aqueous sodium hydroxide solution (1.1 equiv) over a period of 2 to 3 hours. Maintain the internal temperature strictly below 95 °C.

  • Phase Separation: Allow the reaction to proceed until the organic phase density drops, indicating the conversion of the heavier trichloropropane to the lighter 2-chloroallyl chloride.

  • Self-Validation Check: Monitor the organic phase via GC-FID. The reaction is deemed complete when 1,2,3-trichloropropane conversion exceeds 95%. The absence of an acrolein peak validates that the alkali concentration was kept sufficiently low.

  • Isolation: Cool the mixture, separate the lower organic phase, and purify via fractional distillation (b.p. 94 °C at atmospheric pressure) to isolate 2-chloroallyl chloride as a clear liquid[1].

Protocol B: Selective Amination to 2-Chloroallylamine

Causality & Mechanistic Insight: Direct displacement of the allylic chloride with ammonia frequently results in over-alkylation, yielding complex mixtures of secondary and tertiary amines. To achieve high selectivity for the primary amine—a critical synthon for nickel-catalyzed cross-coupling reactions—a large molar excess of ammonia or the use of a protected amine equivalent (e.g., Stabase) is required. This sterically and kinetically prevents subsequent alkylation events, ensuring the primary amine is isolated cleanly[2].

Step-by-Step Methodology:

  • Setup: In a high-pressure Parr reactor, dissolve 2-chloroallyl chloride (1.0 equiv) in anhydrous ethanol.

  • Ammonia Condensation: Chill the reactor to -78 °C using a dry ice/acetone bath and condense anhydrous liquid ammonia (10.0 equiv) directly into the vessel.

  • Reaction: Seal the reactor securely and gradually warm to room temperature. The internal pressure will rise significantly. Stir vigorously for 12 hours.

  • Self-Validation Check: Carefully vent the excess ammonia through an acidic scrubber system. Perform a GC-MS analysis of a neutralized aliquot; the ratio of primary 2-chloroallylamine to secondary di-(2-chloroallyl)amine must be >98:2 to proceed without complex column chromatography.

  • Workup: Quench the mixture with 1M NaOH to liberate the free base. Extract the aqueous layer with diethyl ether, dry over anhydrous

    
    , and distill under reduced pressure to yield pure 2-chloroallylamine.
    

Protocol C: Phase-Transfer Catalyzed Synthesis of 2-Chloroallyl Isothiocyanate

Causality & Mechanistic Insight: 2-Chloroallyl isothiocyanate is a vital intermediate for the synthesis of agrochemical thiazole derivatives. The reaction of 2-chloroallyl chloride with sodium thiocyanate initially forms 2-chloroallyl thiocyanate. A phase-transfer catalyst (PTC) is essential to transport the hydrophilic thiocyanate anion into the organic phase, eliminating the need for environmental-polluting solvent diluents. Subsequent heating drives a [3,3]-sigmatropic rearrangement, converting the kinetically favored thiocyanate into the thermodynamically stable isothiocyanate[3].

Step-by-Step Methodology:

  • Reagent Charging: Charge a reactor with 2-chloroallyl chloride (1.5 equiv, acting as both the reactant and the organic solvent phase) and tetrabutylammonium bromide (PTC, 0.05 equiv).

  • Nucleophilic Substitution: Add solid sodium thiocyanate (98% purity, 1.0 equiv) in portions while stirring at 25 °C.

  • Thermal Rearrangement: Heat the biphasic mixture to 80 °C for 2 hours. This specific thermal window provides the activation energy required to drive the [3,3]-sigmatropic rearrangement from the thiocyanate to the isothiocyanate[3].

  • Self-Validation Check: Analyze the organic phase via GC. The intermediate 2-chloroallyl thiocyanate peak should diminish, with the 2-chloroallyl isothiocyanate peak growing to represent >80% of the product area.

  • Purification: Cool to room temperature, add distilled water to dissolve residual salts, separate the organic phase, and recover the excess 2-chloroallyl chloride via vacuum distillation (250 mbar, bath temperature 75 °C) to leave the purified isothiocyanate[3].

Quantitative Reaction Metrics

The following table summarizes the expected quantitative outcomes and analytical standards for the protocols described above, providing a benchmark for process scalability.

Target CompoundPrecursorKey ReagentsTypical YieldGC PurityPrimary Industrial Application
2-Chloroallyl Chloride 1,2,3-Trichloropropane10% NaOH (aq)75–85%>95%Core building block
2-Chloroallylamine 2-Chloroallyl ChlorideNH₃ (liquid excess)70–80%>98%Cross-coupling synthon
2-Chloroallyl Isothiocyanate 2-Chloroallyl ChlorideNaSCN, PTC80–85%>90%Agrochemical intermediate

References

  • Coleman, G. B., & Sapp, R. W. (1942). Preparation of 2-chloroallyl compounds (U.S. Patent No. 2,285,329). U.S.
  • Bargar, T. M., McCowan, J. R., McCarthy, J. R., & Wagner, E. R. (1987). Stabase-protected 2-chloroallylamine: a useful synthon for primary allylic amines via nickel-catalyzed cross-coupling. The Journal of Organic Chemistry, 52(4), 678-681.[Link]

  • Rakos, L., et al. (2014). Method for producing 2-chloroallyl thiocyanate and 2-chloroallyl isothiocyanate (U.S. Patent No. 8,785,673). U.S.

Sources

Troubleshooting & Optimization

Improving yield in 2-chloroallylation reactions with 3-Bromo-2-chloroprop-1-ene

Author: BenchChem Technical Support Team. Date: March 2026

Reagent Focus: 3-Bromo-2-chloroprop-1-ene (CAS: 4860-96-2)[1][2][3]

Introduction: The Reagent & The Challenge

Welcome to the Technical Support Center. You are likely here because you are utilizing 3-Bromo-2-chloroprop-1-ene to introduce the 2-chloroallyl motif (


) into your scaffold.[1]

This reagent is a bifunctional electrophile containing a highly reactive allylic bromide and a significantly less reactive vinylic chloride .[2] The challenge in maximizing yield lies in exploiting the reactivity differential between these two sites while suppressing elimination, polymerization, and hydrolysis.[2]

This guide moves beyond basic procedures to address the mechanistic causality of reaction failure and provides self-validating protocols to ensure reproducibility.

Module 1: Critical Reaction Parameters (The "Why" & "How")

To improve yield, you must control the reaction environment to favor S


2 substitution  over competing pathways.[2]
The Electrophile: Reactivity Hierarchy

The C-Br bond in 3-Bromo-2-chloroprop-1-ene is significantly weaker and more polarized than the C-Cl bond.[1]

  • Target Reaction: Nucleophilic attack at the

    
     carbon (displacing Br).[2]
    
  • Side Reaction (Yield Killer): Attack at the vinylic position (rare without Pd catalysis) or elimination to form allenes/alkynes.

Solvent Selection Strategy

The choice of solvent dictates the transition state energy of the substitution.[2]

SolventDielectric ConstantEffect on YieldRecommended For
Acetone 20.7Moderate.[1] Good solubility for organic substrates, poor for inorganic bases.[2]Standard alkylations with NaI catalyst.[2]
DMF 36.7High. Solvates cations well, creating "naked" anions for faster S

2.
Sterically hindered nucleophiles.[2][3]
Acetonitrile 37.5High.[2] Excellent balance of polarity and ease of removal.Amine alkylations; general purpose.[2][4][5]
THF 7.5Low to Moderate.[2] Often requires stronger bases (NaH).Indium/Zinc-mediated Barbier reactions.[1]
The "Finkelstein Boost" (Catalytic Additive)

Recommendation: Add 5–10 mol% Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI) .

  • Mechanism: The iodide displaces the bromide to form the transient 3-iodo-2-chloroprop-1-ene .[1] The C-I bond is weaker and the iodide is a better leaving group, accelerating the reaction rate by orders of magnitude.[2]

  • Impact: Reduces reaction time, limiting the window for side reactions (decomposition/polymerization).

Module 2: Visualizing the Reaction Pathway

Understanding the competition between pathways is essential for troubleshooting.[2]

ReactionPathways cluster_conditions Control Factors Reagent 3-Bromo-2-chloroprop-1-ene Product 2-Chloroallyl Product (High Yield Target) Reagent->Product SN2 Attack (Fast) + NaI Catalyst Side1 Elimination Product (Allene/Alkyne) Reagent->Side1 Strong Base / High Heat (E2 Pathway) Side3 Polymerization (Gummy Residue) Reagent->Side3 Radical/Light Old Reagent Nu Nucleophile (Nu-) Nu->Product Nu->Side1 Side2 Bis-Alkylation (If Nu is 1° Amine) Product->Side2 Excess Reagent Slow Addition Required Temp < 60°C Temp < 60°C Inert Atmosphere Inert Atmosphere Polar Aprotic Solvent Polar Aprotic Solvent

Caption: Competitive pathways in 2-chloroallylation. Green path represents the optimized SN2 trajectory.

Module 3: Troubleshooting & FAQs

Q1: My yield is consistently low (<40%), and I see a lot of starting material remaining.

Diagnosis: The nucleophile is likely too weak or the leaving group (Br) is not activating fast enough. Solution:

  • Switch Solvent: Move from Acetone/THF to DMF or DMSO .[2]

  • Add Catalyst: Introduce 10 mol% TBAI (Phase Transfer Catalyst) or NaI .[1]

  • Temperature: Increase temperature to 50–60°C. Warning: Do not exceed 80°C to avoid polymerization of the vinyl chloride moiety.

Q2: I am getting a complex mixture with a "gummy" baseline on TLC.

Diagnosis: Polymerization of the reagent or product. Allylic halides are prone to radical polymerization, especially if the reagent is old or exposed to light.[2] Solution:

  • Reagent Quality: Distill 3-Bromo-2-chloroprop-1-ene if it has turned yellow/brown. Store it over copper wire or Ag stabilizers in the dark.

  • Radical Scavenger: Add a trace amount (0.1%) of BHT (butylated hydroxytoluene) to the reaction mixture to inhibit radical pathways.

Q3: When reacting with a primary amine, I get a mixture of mono- and bis-alkylated products.

Diagnosis: The product (secondary amine) is more nucleophilic than the starting material. Solution:

  • Stoichiometry: Use a large excess of the amine (3–5 equivalents) if possible.[2]

  • Order of Addition: Add the 3-Bromo-2-chloroprop-1-ene dropwise to the amine solution at 0°C . This keeps the concentration of electrophile low relative to the amine.

Q4: The product decomposes during silica gel column chromatography.

Diagnosis: Vinyl chlorides can be sensitive to acid.[2] Silica gel is slightly acidic (


).[2]
Solution: 
  • Neutralize Silica: Pre-treat the silica column with 1% Triethylamine in hexanes before loading your sample.[2]

  • Alternative Phase: Use Alumina (Neutral) instead of silica.

Module 4: Optimized Experimental Protocol

Protocol A: High-Yield Alkylation of Phenols/Alcohols

This protocol utilizes the "Finkelstein Boost" to maximize conversion.[1]

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)[1]

  • Electrophile: 3-Bromo-2-chloroprop-1-ene (1.2 equiv)[1]

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv for difficult substrates)[1]
  • Catalyst: NaI (0.1 equiv)[1]

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Add the Phenol and Anhydrous DMF. Stir until dissolved.

  • Deprotonation: Add

    
    . Stir at Room Temperature (RT) for 15 minutes. The mixture may become a suspension.
    
  • Activation: Add the NaI catalyst.

  • Addition: Add 3-Bromo-2-chloroprop-1-ene dropwise via syringe.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC.[5][6]

    • Checkpoint: If reaction is sluggish, add TBAI (5 mol%).

  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), 1x with Brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hex/EtOAc). Note: See Troubleshooting Q4 if decomposition occurs.

Protocol B: Indium-Mediated Allylation of Aldehydes

For creating homoallylic alcohols with a vinyl chloride handle.[1]

Reagents:

  • Substrate: Aldehyde (1.0 equiv)[1]

  • Reagent: 3-Bromo-2-chloroprop-1-ene (1.2 equiv)[1]

  • Metal: Indium powder (1.2 equiv)[1]

  • Solvent: THF/Water (1:1 mixture)[1]

Step-by-Step:

  • Mix Aldehyde and 3-Bromo-2-chloroprop-1-ene in THF/Water.

  • Add Indium powder in one portion.

  • Stir vigorously at RT for 1–4 hours.

  • Quench with dilute HCl (1M). Extract with ether.[2]

  • Result: High yield of

    
    -hydroxy-vinyl chloride.
    

Module 5: Troubleshooting Flowchart

Troubleshooting Start Start: Low Yield Issue CheckTLC Check TLC/LCMS What do you see? Start->CheckTLC SM_Left Starting Material Remains CheckTLC->SM_Left Incomplete Conversion New_Spots Many New Spots / Streaking CheckTLC->New_Spots Side Reactions Product_Decomp Product Vanishes on Column CheckTLC->Product_Decomp Instability SolventCheck Switch to DMF/DMSO Add NaI Catalyst SM_Left->SolventCheck ReagentCheck Distill Reagent Add BHT (Radical Scavenger) New_Spots->ReagentCheck BaseCheck Use Weaker Base (e.g., K2CO3 instead of NaH) New_Spots->BaseCheck Neutralize Use 1% Et3N in Eluent Or Neutral Alumina Product_Decomp->Neutralize TempCheck Increase Temp to 60°C SolventCheck->TempCheck

Caption: Decision tree for diagnosing and resolving yield issues in 2-chloroallylation.

References

  • BenchChem. (2025).[2][5][7] Technical Support Center: Selective Reactions of 3-Bromo-2-chloropyridine. (Note: Mechanistic analogy for halogen reactivity). Link[1]

  • Postigo, A., Perchyonok, T., & Lykakis, I. N. (2012). Indium-mediated Allylation of aldehydes with 3-bromo-2-chloro-1-propene. ResearchGate. Link

  • PubChem. (2025).[8][2] 3-Bromo-2-chloroprop-1-ene Compound Summary. National Library of Medicine. Link[1]

  • Sigma-Aldrich. (2025).[1][9] 3-bromo-2-chloroprop-1-ene Product Sheet. Link[1]

  • Chemistry LibreTexts. (2024). Reactions of Phenols: Electrophilic Substitution and Alkylation. Link

Sources

Technical Support Center: Minimizing Polymerization of 2-Chloroallyl Bromide During Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base for handling highly reactive halogenated building blocks. 2-Chloroallyl bromide (also known as 3-bromo-2-chloropropene) presents a unique storage challenge for synthetic chemists and drug development professionals. Due to the presence of an electrophilic double bond and a highly labile allylic carbon-bromine bond, this reagent is notoriously prone to rapid degradation, isomerization, and radical-induced polymerization[1].

This guide provides mechanistic troubleshooting, optimal storage parameters, and self-validating protocols to ensure the integrity of your reagent.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: My 2-chloroallyl bromide has turned yellow and its viscosity has increased. What is happening mechanically? A1: The compound is undergoing degradation and subsequent polymerization. The C-Br bond at the allylic position is inherently weak and highly susceptible to homolytic cleavage when exposed to thermal energy or UV light[2]. This cleavage generates a resonance-stabilized allylic radical[2]. Once formed, these radicals attack the electron-rich double bonds of adjacent monomers, initiating a radical chain polymerization. The yellowing is typically caused by the liberation of free bromine or the formation of conjugated polyene impurities, while the increased viscosity is a direct result of polymer chain growth.

Q2: What are the absolute baseline storage conditions required to prevent this? A2: To establish a self-validating storage system, three environmental parameters must be strictly controlled:

  • Temperature: Store at 2°C to 8°C (or -20°C for long-term storage >6 months) to reduce the kinetic energy available for C-Br homolysis[2].

  • Light Exclusion: Store exclusively in amber glass bottles or foil-wrapped containers. UV/visible light directly initiates radical decomposition pathways in allylic halides.

  • Atmosphere: Purge the headspace with an inert gas (Nitrogen or Argon) to prevent atmospheric moisture from hydrolyzing the bromide into hydrobromic acid (HBr), which auto-catalyzes further degradation[2].

Q3: Should I use chemical stabilizers? Which ones are most effective for 2-chloroallyl bromide? A3: Yes, for any storage exceeding a few weeks, chemical stabilization is critical. The most effective approach uses a targeted stabilization system:

  • Acid Scavengers: Propylene oxide is the industry standard, typically added at ≤1000 ppm (0.1 wt%). It reacts with trace HBr generated from hydrolysis, undergoing a ring-opening reaction to form a stable, inert halohydrin. This neutralizes the acid-catalyzed dimerization pathway[3].

  • Radical Inhibitors: Phenolic compounds (like hydroquinone or BHT) at 0.005–0.1 wt%[3], or phenothiazine at 0.001–5.0 wt%[4], act as radical scavengers. They donate a hydrogen atom to quench early-stage allylic radicals, forming a stable, unreactive radical that breaks the polymerization chain.

Q4: If my reagent contains stabilizers, how do I remove them before sensitive organometallic or cross-coupling reactions? A4: Stabilizers like propylene oxide and hydroquinone will interfere with Grignard formations or transition-metal-catalyzed reactions. They must be removed via short-path vacuum distillation immediately prior to use (See Protocol B below).

Part 2: Mechanistic Visualization

The following diagram maps the causal pathways of 2-chloroallyl bromide degradation and illustrates exactly where specific chemical stabilizers intervene to halt polymerization.

G CAB 2-Chloroallyl Bromide Radical Allylic Radical Formation (C-Br Homolysis) CAB->Radical HBr HBr Generation (Hydrolysis) CAB->HBr LightHeat Light / Heat LightHeat->Radical Moisture Moisture Moisture->HBr Polymer Radical Polymerization & Dimerization Radical->Polymer HBr->Polymer Auto-catalysis AcidDeg Acid-Catalyzed Degradation HBr->AcidDeg Phenol Phenolic Inhibitors (e.g., Hydroquinone) Phenol->Radical Quenches Epoxide Epoxide Scavengers (e.g., Propylene Oxide) Epoxide->HBr Neutralizes

Mechanistic pathways of 2-chloroallyl bromide degradation and targeted stabilization.

Part 3: Quantitative Data on Stabilizers

When selecting a stabilizer, you must balance storage longevity against potential downstream interference in your specific synthetic workflow.

Stabilizer ClassSpecific AgentOptimal ConcentrationPrimary MechanismDownstream Interference
Epoxide Propylene Oxide~1000 ppm (0.1 wt%)Acid scavenger (ring-opens with HBr)Minimal, but can alkylate strong nucleophiles
Phenolic Hydroquinone0.005–0.1 wt%Radical scavenger (H-atom donor)Inhibits radical-based cross-coupling
Nitroxide Aliphatic Nitroxides0.001–5.0 wt%Radical trapping agentInterferes with transition-metal catalysis
Thiazine Phenothiazine0.001–5.0 wt%Electron donor / Radical inhibitorCan poison Pd/Pt catalysts

Part 4: Experimental Protocols

Protocol A: Aliquoting and Stabilizing for Long-Term Storage

Implement this protocol immediately upon receiving unstabilized bulk material to establish a self-validating, degradation-resistant stock.

  • Initial Quality Control (Self-Validation): Visually inspect the stock solution. A clear, colorless liquid indicates high purity. Any yellowing indicates free bromine or conjugated impurities, requiring distillation (Protocol B) prior to stabilization.

  • Moisture Exclusion: In a fume hood, transfer the 2-chloroallyl bromide into an amber glass bottle containing activated 4Å molecular sieves (approx. 10% w/v). Causality: Sieves aggressively bind trace water, preventing the primary trigger for HBr generation.

  • Stabilizer Addition: Add 1.0 µL of propylene oxide per 1.0 mL of 2-chloroallyl bromide to achieve a ~1000 ppm concentration. Swirl gently to homogenize.

  • Atmospheric Purge: Insert an argon or nitrogen line into the headspace of the bottle. Purge with a gentle stream of inert gas for 30 seconds to displace oxygen.

  • Sealing and Storage: Seal tightly with a Teflon-lined cap, wrap the cap junction with Parafilm, and store immediately at 2–8°C (or -20°C for >6 months).

Protocol B: Purification via Short-Path Vacuum Distillation

Use this protocol to remove polymer chains, discoloration, and chemical stabilizers immediately before sensitive reactions.

  • Apparatus Setup: Assemble a flame-dried short-path distillation apparatus. Ensure all joints are greased and the receiving flask is submerged in an ice-water bath.

  • Loading: Transfer the degraded or stabilized 2-chloroallyl bromide into the boiling flask. Add a small Teflon-coated magnetic stir bar to prevent bumping. Do not use boiling chips, as their porous surface can introduce trace moisture or metals.

  • Distillation: Apply a moderate vacuum (e.g., 50–100 mmHg). Gently heat the boiling flask using an oil bath.

  • Fraction Collection (Self-Validation): Monitor the vapor head temperature. A stable vapor temperature under constant vacuum confirms the elution of the pure monomer. Collect the clear, colorless main fraction.

  • Residue Disposal: Discard the yellow/brown viscous residue left in the boiling flask, which contains the polymeric byproducts and spent stabilizers. Use the purified distillate immediately.

References

1. ALLYL BROMIDE - Ataman Kimya. atamanchemicals.com. Available at: 2.[1] WO2013008509A1 - Method for stabilizing allyl bromide compound, and stabilized allyl bromide compound composition. Google Patents. Available at: 3.[2] Stability and Storage of 1,5-Dibromopent-2-ene: A Technical Guide. Benchchem. Available at: 4. Allyl bromide ReagentPlus, 99%, contains <=1000 ppm propylene oxide as stabilizer. Sigma-Aldrich. Available at: 5.[3] JPH1072383A - Method for stabilizing allyl bromide, and stabilized allyl bromide composition. Google Patents. Available at: 6.[4] WO2013008509A1 - Method for stabilizing allyl bromide compound, and stabilized allyl bromide compound composition. Google Patents. Available at:

Sources

Stabilizing 3-Bromo-2-chloroprop-1-ene against hydrolysis in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilizing 3-Bromo-2-chloroprop-1-ene

Introduction: The Stability Paradox

You are likely working with 3-Bromo-2-chloroprop-1-ene (also known as 2-chloroallyl bromide) because you need a highly reactive electrophile to introduce the 2-chloroallyl group. However, the very feature that makes it useful—the labile carbon-bromine bond activated by the allylic system—makes it notoriously unstable in water.

Unlike simple alkyl halides, this compound faces a "double threat" of hydrolysis mechanisms.[1] This guide dissects those threats and provides field-proven protocols to stabilize your reagent during experimentation.

Module 1: The Science of Instability (FAQ)

Q1: Why does this compound degrade so fast in water compared to other halides? A: It undergoes hydrolysis via two competing pathways depending on your solution's pH.

  • 
     Solvolysis (The "Background" Threat):  Even without base, water molecules can help the bromine leave, forming a carbocation.
    
    • Expert Insight: While simple allyl bromide hydrolyzes rapidly, the chlorine atom at the 2-position of your compound exerts an electron-withdrawing inductive effect (-I). This actually destabilizes the intermediate carbocation, making the

      
       pathway slower than in allyl bromide. However, it is still significant over hours.
      
  • 
     Substitution (The "Base" Threat):  If the pH rises even slightly (pH > 7), hydroxide ions (
    
    
    
    ) attack the terminal carbon directly. The 2-chloro group makes that carbon more electrophilic, potentially accelerating this pathway compared to non-chlorinated analogs.

Q2: What are the degradation products? A: The primary hydrolysis product is 2-chloroallyl alcohol and Hydrobromic acid (HBr) .

  • Warning: The generation of HBr causes a pH drop. While acidic conditions generally stabilize this specific halide against

    
     attack, extremely low pH (< 1) can trigger polymerization or addition of HBr across the double bond.
    

Q3: Can I just add a stabilizer like epichlorohydrin? A: No. Epoxides are standard stabilizers for storage of the neat liquid (scavenging HBr). In aqueous media, the epoxide itself will hydrolyze rapidly, losing its protective capacity. You need Process Stabilization (buffers/temperature), not just additive stabilization.

Module 2: Visualizing the Threat

The following diagram illustrates the competing hydrolysis pathways you must control.

HydrolysisPathways cluster_conditions Control Factors Substrate 3-Bromo-2-chloroprop-1-ene Cation Allylic Carbocation (Destabilized by Cl) Substrate->Cation SN1 (Slow, Water driven) Transition SN2 Transition State (Accelerated by Cl) Substrate->Transition SN2 (Fast, OH- driven) Product 2-Chloroallyl Alcohol + HBr Cation->Product H2O attack Transition->Product Degradation pH pH > 7 Accelerates SN2 Temp High Temp Accelerates SN1

Figure 1: Competing hydrolysis pathways. Note that the 2-chloro substituent has opposing effects: it slows


 (cation destabilization) but accelerates 

(increased electrophilicity).

Module 3: Stabilization Protocols

Protocol A: The "Goldilocks" Aqueous Condition

If you must use the compound in a homogeneous aqueous phase (e.g., for protein modification or nucleophilic substitution), follow this strict setup.

ParameterRecommendationScientific Rationale
pH Window 3.0 – 5.0 Inhibits

attack (

) while avoiding acid-catalyzed polymerization.
Buffer 50 mM MES or Citrate Critical: Do NOT use nucleophilic buffers like Tris, Phosphate, or Acetate, which will react with the alkyl bromide. MES is non-nucleophilic.
Temperature 0°C – 4°C Hydrolysis rates follow the Arrhenius equation. Dropping from 25°C to 4°C reduces the rate by ~4-5x.
Co-solvent Acetonitrile (ACN) or THF Adding 10-20% organic solvent lowers the dielectric constant, disfavoring the charge separation required for the

pathway.

Step-by-Step Procedure:

  • Prepare a 50 mM MES buffer adjusted to pH 4.5.

  • Chill the buffer to 4°C on ice.

  • Dissolve 3-Bromo-2-chloroprop-1-ene in a minimal amount of Acetonitrile (make a 1M stock).

  • Add the organic stock dropwise to the stirring aqueous buffer immediately before adding your nucleophile.

  • Time Limit: Execute the reaction within 30-60 minutes.

Protocol B: The Biphasic "Safe Harbor"

For reactions where the nucleophile can cross phases (or using Phase Transfer Catalysis), this is the superior method.

Concept: Keep the hydrolytically unstable halide in an organic layer (DCM, Toluene, or Hexane) and the water-soluble nucleophile in the aqueous layer. Hydrolysis only occurs at the interface.

Troubleshooting Biphasic Reactions:

  • Issue: Reaction is too slow.

  • Fix: Use a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) (1-5 mol%).

  • Why: TBAB shuttles the nucleophile into the organic phase, allowing the reaction to occur in a dry environment, completely bypassing hydrolysis.

Module 4: Decision Tree for Experimental Design

Use this logic flow to select the correct protocol for your specific application.

DecisionTree Start Start: Experimental Goal Solubility Is your Nucleophile Water Soluble? Start->Solubility Aqueous Must use Aqueous Phase Solubility->Aqueous Yes Organic Can use Organic Solvent? Solubility->Organic No (Organic soluble) ProtocolA USE PROTOCOL A pH 3-5, 4°C, MES Buffer Aqueous->ProtocolA Protein/Bio-conjugation ProtocolB USE PROTOCOL B Biphasic System + PTC Aqueous->ProtocolB Small Molecule Synthesis Organic->ProtocolB No (Requires water) Dry Use Anhydrous Conditions (Best Stability) Organic->Dry Yes

Figure 2: Selection guide for stabilizing 3-Bromo-2-chloroprop-1-ene based on nucleophile solubility.

Module 5: Analytical Monitoring

How do you know if your reagent has hydrolyzed?

  • Visual Check (The Silver Nitrate Test):

    • Take a 10 µL aliquot of your reaction mix.

    • Add to 0.5 mL of 0.1 M

      
       in dilute 
      
      
      
      .
    • Result: Immediate heavy precipitate indicates free bromide (

      
      ), meaning hydrolysis (or reaction) has occurred. A slow haze is normal; instant "curdy" solid is bad.
      
  • NMR Diagnosis:

    • Monitor the alkene protons.

    • Reagent:

      
       5.6–6.2 ppm (approx).
      
    • Hydrolysis Product (Alcohol): The chemical shift will move upfield, and the

      
       signal (
      
      
      
      4.0 ppm) will shift significantly to
      
      
      4.2-4.3 ppm (
      
      
      ).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 235121, 3-Bromo-2-chloroprop-1-ene. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Referencing general solvolysis mechanisms of allylic halides).
  • Streitwieser, A. (1956). Solvolytic Displacement Reactions. Chemical Reviews, 56(4), 571–752. (Foundational text on allylic halide reactivity).

Sources

Technical Support Center: Purification of 3-Bromo-2-chloroprop-1-ene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Bromo-2-chloroprop-1-ene (CAS 4860-96-2). This guide is designed for researchers and drug development professionals who require high-purity allylic halides for sensitive organometallic reactions, Barbier allylations, and controlled polymerizations.

Below, you will find quantitative data, causality-driven FAQs, troubleshooting steps, and self-validating methodologies to effectively remove acid impurities from degraded commercial stocks.

Part 1: Quantitative Data & Purification Parameters

Understanding the physicochemical properties of 3-bromo-2-chloroprop-1-ene is critical for designing an effective purification strategy.

ParameterValueImpact on Purification Strategy
Molecular Weight 155.42 g/mol Used for precise stoichiometric calculations post-purification[1].
Boiling Point 124.7 °C (at 760 mmHg)Necessitates vacuum distillation. Heating to atmospheric boiling point induces thermal degradation and secondary acid release[2].
Density 1.593 g/mLCritical for phase separation; the organic reagent will strictly form the bottom layer during aqueous washes[2].
Storage Temperature -20 °C (Freezer)Essential post-purification to arrest solvolysis and photolytic degradation pathways[3].
Part 2: FAQs - Chemical Behavior & Causality

Q: Why does my commercial 3-bromo-2-chloroprop-1-ene turn yellow and become acidic over time? A: The degradation is driven by the inherent reactivity of the allylic carbon-halogen bonds. The allylic C-Br bond is relatively weak and prone to slow solvolysis (if trace moisture is present) or photolytic homolysis when exposed to light. This cleavage releases hydrobromic acid (HBr) and trace free bromine, which causes the yellowing. The generated HBr autocatalyzes further degradation, leading to a highly acidic commercial matrix[1].

Q: How do these acid impurities impact my specific downstream applications? A: Acid impurities are detrimental to organometallic chemistry. In Barbier or Grignard allylations, HBr rapidly protonates the zinc or magnesium organometallic intermediates, irreversibly destroying the reagent and severely depressing yields. In radical or cationic polymerizations, trace acids act as unwanted chain-transfer agents or premature initiators.

Q: Why is Sodium Bicarbonate (NaHCO₃) recommended over Sodium Hydroxide (NaOH) for neutralization? A: Causality dictates the use of a mild base. While strong bases like NaOH will neutralize the acid, they will also trigger unwanted base-catalyzed hydrolysis or elimination (dehydrohalogenation) of the sensitive allylic bromide moiety. NaHCO₃ efficiently neutralizes HBr to form NaBr, H₂O, and CO₂ gas without degrading the monomer[4].

Part 3: Troubleshooting - Detection & Self-Validation

Q: How can I definitively validate the presence and subsequent removal of acid impurities? A: Do not rely solely on visual color, as some degradation products are colorless while still being highly acidic. Implement a Biphasic pH Test as a self-validating system.

  • Detection Protocol: Extract a 0.5 mL aliquot of the organic reagent with 1 mL of neutral deionized (DI) water in a microcentrifuge tube. Vortex vigorously, let the phases separate, and test the top aqueous layer with universal pH paper. A pH < 5 confirms acid contamination.

  • Validation Protocol: Post-purification, repeat this exact extraction. A neutral pH (7.0) validates the success of your acid-removal procedure.

Part 4: Workflow Visualization

G A Degraded 3-Bromo-2-chloroprop-1-ene (Contains HBr/HCl) B Purity Requirement? A->B C Basic Alumina Plug (Acid/Moisture Trap) B->C Trace Acid / Fast Prep D Aqueous NaHCO3 Wash (Neutralization) B->D Bulk / High Acid G Pure Reagent (Immediate Use) C->G E Dry over MgSO4/CaCl2 (Desiccation) D->E F Vacuum Distillation (Fractionation) E->F H Ultra-Pure Reagent (Long-term Storage) F->H

Workflow for the purification of acidic 3-Bromo-2-chloroprop-1-ene based on reagent volume.

Part 5: Step-by-Step Methodologies

According to the authoritative standards set by 4, allylic bromides must be washed, desiccated, and fractionally distilled[4]. Choose the methodology below that fits your scale.

Method A: Rapid Basic Alumina Filtration (For immediate use of small quantities, < 10 mL)

Causality: Basic alumina (Al₂O₃) contains surface hydroxyl groups that simultaneously trap HBr (via acid-base neutralization) and sequester trace water, providing a rapidly purified monomer for immediate reaction setup.

  • Column Prep: Pack a glass Pasteur pipette with a small plug of glass wool, followed by 2–3 inches of dry, basic alumina (Activity I).

  • Filtration: Elute the degraded 3-bromo-2-chloroprop-1-ene neat through the plug using positive pressure (a pipette bulb).

  • Self-Validation: Collect the first 3 drops of the eluent and apply them to a moistened piece of universal indicator paper. A neutral pH (green, ~pH 7) validates the active capacity of the alumina. If the paper turns red, the plug is saturated with acid and must be repacked.

  • Usage: Use the eluted reagent immediately. Do not store it, as trace impurities may remain.

Method B: Rigorous Aqueous Neutralization & Distillation (For bulk recovery, > 10 mL)

Causality: This method physically removes bulk acid via biphasic extraction, chemically dries the solvent, and uses vacuum distillation to separate the monomer from heavy, non-volatile polymeric degradation products.

  • Neutralization Wash: Transfer the crude 3-bromo-2-chloroprop-1-ene to a separatory funnel. Add an equal volume of cold 5% aqueous NaHCO₃. Gently invert (do not shake vigorously to avoid emulsions) and frequently vent the stopcock to release CO₂ gas.

  • Phase Separation: Allow the layers to separate. Because the density of the reagent is 1.593 g/mL, the organic product will be the bottom layer [2]. Drain the bottom layer into an Erlenmeyer flask and discard the top aqueous layer.

  • Water Wash: Return the organic layer to the funnel and wash with an equal volume of distilled water to remove residual sodium salts. Drain the bottom organic layer.

  • Self-Validation: Extract a 0.5 mL aliquot of the washed organic layer into 1 mL of neutral DI water. Test the aqueous phase with pH paper. Proceed to drying only when the pH is strictly neutral (pH 7.0). If acidic, repeat Step 1.

  • Desiccation: Add anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄) to the organic layer. Swirl until the drying agent no longer clumps. Causality: CaCl₂ is highly efficient at sequestering water from halogenated liquids[4]. Filter off the drying agent.

  • Vacuum Distillation: Transfer the dried liquid to a distillation apparatus. Fractionally distill under reduced pressure (e.g., water aspirator or vacuum pump) to ensure the boiling point remains well below the 124.7 °C atmospheric threshold, preventing thermal degradation[2].

  • Storage: Transfer the purified, colorless distillate to an amber glass bottle (to prevent photolysis), flush with argon or nitrogen, seal tightly, and store at -20 °C[3].

Part 6: References

1.2 2.4 3.3 4.1

Sources

Validation & Comparative

1H and 13C NMR spectral analysis of 3-Bromo-2-chloroprop-1-ene

Author: BenchChem Technical Support Team. Date: March 2026

Title: Resolving the Unresolvable: High-Field vs. Benchtop NMR in the Synthesis of 3-Bromo-2-chloroprop-1-ene

As a Senior Application Scientist, one of the most frequent challenges I encounter in process analytical technology (PAT) is the real-time monitoring of halogen exchange reactions. A classic industrial example is the synthesis of 3-bromo-2-chloroprop-1-ene (3-BCP)—a highly valuable bifunctional building block and tandem chain transfer agent used in controlled radical polymerizations[1].

The synthesis typically involves a Finkelstein-type reaction where 2,3-dichloroprop-1-ene (2,3-DCP) is reacted with sodium bromide in dimethylformamide (DMF)[2]. However, tracking the conversion of 2,3-DCP to 3-BCP presents a severe analytical bottleneck: the starting material and the product are structurally identical except for the substitution of a primary chlorine for a primary bromine.

This guide objectively compares the performance of traditional High-Field NMR (400 MHz) against modern Benchtop NMR (80 MHz) for monitoring this specific reaction, explaining the physical causality behind the spectral overlap and providing validated experimental workflows for both platforms.

The Analytical Challenge: Causality of Chemical Shifts

To understand why this reaction is notoriously difficult to monitor, we must examine the localized magnetic environments of the target molecules. The electronegativity difference between chlorine (3.16) and bromine (2.96) is relatively small. When attached to an allylic carbon, the anisotropic deshielding effect of the adjacent


-system dominates the chemical shift, compressing the 

between the two species.

In


H NMR, the diagnostic allylic protons (

) resonate at nearly identical frequencies:
  • 2,3-DCP (

    
    ):  Singlet at ~4.11 ppm[3].
    
  • 3-BCP (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  Singlet at ~4.09 ppm.
    

The


 is a mere 0.02 ppm .
At 400 MHz, this translates to a frequency difference (

) of 8 Hz. Because the natural linewidth of a well-shimmed high-field NMR is

Hz, these peaks are baseline resolved. However, at 80 MHz (Benchtop NMR), the

is only 1.6 Hz. Given that benchtop instruments typically exhibit linewidths of 1–2 Hz and suffer from unresolved long-range allylic couplings (

Hz), these two critical signals coalesce into an unquantifiable broad singlet.

To bypass this limitation on a benchtop system, we must switch our observation nucleus to


C. Carbon atoms are directly bonded to the halogen, making them highly sensitive to the "heavy atom effect" and direct inductive differences. The 

carbon resonates at ~45 ppm, while the

carbon shifts significantly upfield to ~34 ppm. This

of 11 ppm translates to a massive 220 Hz separation at a 20 MHz carbon frequency (on an 80 MHz instrument), ensuring baseline resolution[4].
Table 1: Expected NMR Spectral Assignments for 2,3-DCP and 3-BCP
MoleculeNucleusFunctional GroupChemical Shift (ppm)Multiplicity / Coupling
2,3-DCP

H

4.11Singlet (s)
2,3-DCP

H

5.34, 5.55Doublets (d,

Hz)
2,3-DCP

C

~45.0-
2,3-DCP

C

~138.0-
3-BCP

H

4.09Singlet (s)
3-BCP

H

5.40, 5.59Singlets (s, fine coupling unresolved)
3-BCP

C

~34.0-
3-BCP

C

~139.0-

Platform Comparison: High-Field vs. Benchtop NMR

When selecting an analytical platform for process monitoring, resolution must be weighed against throughput, cost, and accessibility.

Table 2: Performance & Operational Metrics Comparison
Metric400 MHz High-Field NMR80 MHz Benchtop NMR
Primary Nucleus Used

H (1D)

C{

H} (1D)
Resolution (

for target)
8 Hz (Baseline Resolved)220 Hz (Baseline Resolved)
Time-to-Result 1–4 hours (Offline, central lab)< 10 minutes (At-line/Online)
Sample Preparation Workup required (remove salts/DMF)Direct injection / Flow-cell
Capital Expenditure > $400,000< $100,000
Cryogen Requirements Liquid Helium & NitrogenNone (Permanent NdFeB magnet)

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, any quantitative NMR protocol must be self-validating. The following methodologies include internal mass-balance checks to verify integration accuracy.

Protocol A: Offline Monitoring via 400 MHz H NMR

Use this protocol when maximum sensitivity is required and delayed time-to-result is acceptable.

  • Sampling & Quench: Extract a 50 µL aliquot from the DMF reaction mixture. Quench into 0.5 mL of distilled water to precipitate the organics and dissolve the NaBr/NaCl salts.

  • Extraction: Add 0.6 mL of

    
     containing 0.05% v/v tetramethylsilane (TMS). Vortex for 30 seconds and allow phase separation. Extract the lower organic layer into a 5 mm NMR tube.
    
  • Acquisition: Acquire a 1D

    
    H NMR spectrum at 400 MHz. Use a 90° pulse, 16 scans, and a relaxation delay (
    
    
    
    ) of 10 seconds (crucial for quantitative integration, ensuring
    
    
    relaxation).
  • Validation System: Integrate the 2,3-DCP peak at 4.11 ppm (

    
    ) and the 3-BCP peak at 4.09 ppm (
    
    
    
    ). As a self-validation check, integrate the total vinylic region (5.30–5.65 ppm). The sum of
    
    
    must equal the integral of the vinylic region (both represent 2H). Calculate conversion as:
    
    
    .
Protocol B: Online Monitoring via 80 MHz C Benchtop NMR

Use this protocol for real-time, fume-hood-based reaction monitoring.

  • Flow Setup: Connect the reaction vessel to an 80 MHz benchtop NMR equipped with a stopped-flow cell using PTFE tubing and a peristaltic pump.

  • Acquisition: Pump the neat reaction mixture (in DMF) into the flow cell. Halt the flow to prevent line-broadening from hydrodynamic movement. Acquire a

    
    C{
    
    
    
    H} spectrum (20 MHz carbon frequency) using WALTZ-16 proton decoupling, 512 scans, and a 3-second relaxation delay.
  • Validation System: Integrate the

    
     carbon at ~45 ppm (
    
    
    
    ) and the
    
    
    carbon at ~34 ppm (
    
    
    ). To validate the mass balance, integrate the static internal
    
    
    quaternary carbon at ~138 ppm (
    
    
    ). The sum of
    
    
    must equal
    
    
    (accounting for nuclear Overhauser effect (NOE) differences, which are minimal between these highly similar
    
    
    environments).

Workflow Visualization

The following decision tree illustrates the logical pathway for selecting the appropriate NMR nucleus based on the available magnetic field strength.

NMR_Workflow Start Reaction Monitoring: 2,3-DCP to 3-BCP Platform NMR Platform? Start->Platform HF High-Field (400+ MHz) Platform->HF BT Benchtop (80 MHz) Platform->BT H1_HF 1H NMR (1D) Δδ = 0.02 ppm -> Δν = 8 Hz HF->H1_HF H1_BT 1H NMR (1D) Δδ = 0.02 ppm -> Δν = 1.6 Hz BT->H1_BT Success1 Resolved at 4.09/4.11 ppm Direct Integration H1_HF->Success1 Fail Peak Coalescence Integration Impossible H1_BT->Fail C13_BT 13C NMR (1D) Δδ ≈ 11 ppm -> Δν = 220 Hz Success2 Resolved at 34/45 ppm Accurate Conversion % C13_BT->Success2 Fail->C13_BT Switch to 13C

Decision tree for NMR reaction monitoring of 2,3-DCP to 3-BCP halogen exchange.

Conclusion

While High-Field


H NMR remains the gold standard for absolute structural elucidation, its offline nature makes it suboptimal for dynamic PAT applications. By understanding the physical causality of chemical shifts, researchers can leverage the massive chemical shift dispersion of 

C NMR on an 80 MHz Benchtop system. This approach transforms an "unresolvable"

H NMR problem into a robust, real-time, and self-validating quantitative assay directly inside the fume hood.

References

  • European Patent Office. Control of molecular weight and end-group functionality in polymers (EP 0853634 B1).
  • Maschmeyer, T., Yunker, L. P. E., et al. (2022). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. Reaction Chemistry & Engineering, 7, 1061-1072. Royal Society of Chemistry.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6565, 2,3-Dichloropropene.
  • Labindia Analytical. Carbon Benchtop NMR Spectrometer | C-13 Analysis.

Sources

Unraveling the Halogen's Signature: A Comparative Guide to the GC-MS Fragmentation of 2-Chloroallyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of halogenated organic compounds is a critical step in synthesis, quality control, and metabolite identification. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for this purpose, providing not only chromatographic separation but also a unique fragmentation "fingerprint" for each molecule. This guide offers an in-depth analysis of the electron ionization (EI) GC-MS fragmentation pattern of 2-chloroallyl bromide, a compound of interest in synthetic chemistry. Through a comparative lens, we will dissect its fragmentation behavior against its simpler analogs, allyl chloride and allyl bromide, to provide a deeper understanding of how the presence and nature of halogen atoms dictate the fragmentation pathways.

The Decisive Influence of Halogens in Mass Spectrometry

The fragmentation of a molecule in a mass spectrometer is a consequence of its ionization, typically through electron impact, which forms an energetically unstable molecular ion (M+•). This ion then undergoes a series of bond cleavages and rearrangements to yield smaller, charged fragments. The pattern of these fragments is intrinsic to the molecule's structure.[1] For halogenated compounds, the type of halogen atom profoundly influences this pattern due to two key factors: isotopic abundances and the relative strengths of the carbon-halogen bonds.

Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. This results in any chlorine-containing fragment appearing as a pair of peaks (M and M+2) with a corresponding 3:1 intensity ratio.[2] Bromine also has two abundant isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 1:1). Consequently, any fragment containing a single bromine atom will manifest as a pair of peaks (M and M+2) of almost equal intensity.[2][3] The presence of both chlorine and bromine in 2-chloroallyl bromide will, therefore, produce a more complex and highly characteristic isotopic pattern in its mass spectrum.

Predicting the Fragmentation of 2-Chloroallyl Bromide: A Comparative Approach

The molecular formula for 2-chloroallyl bromide is C₃H₄BrCl, with a molecular weight of approximately 155.42 g/mol .[4] The molecular ion peak cluster would therefore be expected around m/z 154, 156, and 158, reflecting the various combinations of the chlorine and bromine isotopes.

Comparative Fragmentation Analysis

The primary fragmentation pathways for allyl halides involve the loss of the halogen atom or the allyl group. The stability of the resulting carbocation is a major driving force for the fragmentation process.

CompoundMolecular Ion (M⁺•) Peak Cluster (m/z)Key Fragment Ions (m/z) and Proposed StructuresBase Peak (m/z)
Allyl Chloride 76, 78 (3:1 ratio)41 ([C₃H₅]⁺, allyl cation) 39 ([C₃H₃]⁺)41
Allyl Bromide 120, 122 (1:1 ratio)41 ([C₃H₅]⁺, allyl cation) 39 ([C₃H₃]⁺)41
2-Chloroallyl Bromide (Predicted) 154, 156, 158119, 121 ([C₃H₄Cl]⁺, loss of Br) 75, 77 ([C₃H₄Cl]⁺, loss of Br and subsequent rearrangement) 40 ([C₃H₄]⁺, loss of Br and Cl) 39 ([C₃H₃]⁺)Likely 75 or 40

Data for Allyl Chloride and Allyl Bromide sourced from NIST WebBook and PubChem.[5][6][7]

The comparative data clearly indicates that the loss of the halogen is a dominant fragmentation pathway. For both allyl chloride and allyl bromide, the base peak is at m/z 41, corresponding to the stable allyl cation ([C₃H₅]⁺).[5][7]

For 2-chloroallyl bromide, we can anticipate a more complex fragmentation cascade:

  • Initial Fragmentation: The C-Br bond is weaker than the C-Cl bond, making the initial loss of a bromine radical (•Br) the most probable first fragmentation step. This would result in a fragment ion cluster at m/z 75 and 77 ([C₃H₄Cl]⁺), with the characteristic 3:1 isotopic pattern of chlorine.

  • Subsequent Fragmentation: The [C₃H₄Cl]⁺ ion could then lose a chlorine radical (•Cl) to form the [C₃H₄]⁺• ion at m/z 40.

  • Alternative Fragmentation: Direct loss of a chlorine radical from the molecular ion is less likely but possible, which would yield a fragment ion cluster at m/z 119 and 121 ([C₃H₄Br]⁺) with a 1:1 isotopic ratio.

  • Formation of [C₃H₃]⁺: Loss of a hydrogen atom from the [C₃H₄]⁺• ion would lead to the formation of the cyclopropenyl cation or propargyl cation at m/z 39, a common fragment in the spectra of many small organic molecules.

Based on these predictions, the base peak for 2-chloroallyl bromide is likely to be either the [C₃H₄Cl]⁺ fragment at m/z 75 or the [C₃H₄]⁺• fragment at m/z 40.

Visualizing the Fragmentation Pathways

The predicted fragmentation pathways can be visualized to better understand the process.

Fragmentation of 2-Chloroallyl Bromide M+• [C₃H₄BrCl]+• (m/z 154, 156, 158) F1 [C₃H₄Cl]+ (m/z 75, 77) M+•->F1 - •Br (more likely) F4 [C₃H₄Br]+ (m/z 119, 121) M+•->F4 - •Cl (less likely) F2 [C₃H₄]+• (m/z 40) F1->F2 - •Cl F3 [C₃H₃]+ (m/z 39) F2->F3 - •H

Caption: Predicted fragmentation of 2-chloroallyl bromide.

Experimental Protocol for GC-MS Analysis

To obtain high-quality, reproducible data for the analysis of 2-chloroallyl bromide and its analogs, the following experimental protocol is recommended. This protocol is a self-validating system, incorporating best practices for sample preparation, instrument parameters, and data analysis.

Sample and Standard Preparation
  • Stock Solutions: Prepare individual stock solutions of 2-chloroallyl bromide, allyl chloride, and allyl bromide in a volatile, high-purity solvent such as methanol or dichloromethane at a concentration of 1000 µg/mL.

  • Working Standards: Prepare a series of mixed working standards by diluting the stock solutions to concentrations ranging from 1 µg/mL to 100 µg/mL to establish a calibration curve.

  • Sample Preparation: For unknown samples, dissolve a known weight of the sample in the chosen solvent to achieve a concentration within the calibration range.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: A modern GC system equipped with a split/splitless injector and a capillary column is required.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer with an electron ionization (EI) source.

  • GC Column: A non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating these volatile compounds.

  • Injector:

    • Temperature: 250 °C

    • Mode: Split (e.g., 50:1 split ratio) for standard and sample analysis to avoid column overloading.

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/minute.

    • Final Hold: Hold at 200 °C for 2 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

  • Mass Spectrometer Parameters:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 35-200

    • Scan Rate: 2 scans/second

Data Acquisition and Analysis
  • Sequence Setup: Create a sequence in the instrument control software that includes solvent blanks, calibration standards, and samples.

  • Data Acquisition: Run the sequence to acquire the total ion chromatograms (TICs) and mass spectra for each injection.

  • Data Analysis:

    • Identify the chromatographic peaks for each analyte based on their retention times.

    • Extract the mass spectrum for each peak.

    • Compare the obtained mass spectra with library spectra (if available) or with the predicted fragmentation patterns.

    • For quantitative analysis, construct a calibration curve by plotting the peak area against the concentration for each standard and determine the concentration of the analyte in the unknown samples.

GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Prepare Stock Solutions (1000 µg/mL) Standards Prepare Working Standards (1-100 µg/mL) Stock->Standards Inject Inject 1 µL into GC Standards->Inject Sample Prepare Unknown Sample Sample->Inject Separate Chromatographic Separation (Capillary Column) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analysis & Detection (m/z 35-200) Ionize->Detect Acquire Acquire TIC and Mass Spectra Detect->Acquire Identify Peak Identification (Retention Time) Acquire->Identify Extract Extract Mass Spectra Identify->Extract Quantify Quantification (Calibration Curve) Identify->Quantify Compare Compare with Predictions/ Library Extract->Compare

Caption: A streamlined workflow for GC-MS analysis.

Conclusion

The GC-MS fragmentation pattern of 2-chloroallyl bromide, while not experimentally documented in major public databases, can be reliably predicted through a comparative analysis with its structural analogs, allyl chloride and allyl bromide. The presence of both chlorine and bromine atoms imparts a highly specific isotopic signature to the molecular ion and its fragments. The anticipated primary fragmentation pathway involves the preferential loss of the bromine radical, followed by the loss of the chlorine radical. This guide provides a robust framework for the identification and analysis of 2-chloroallyl bromide and similar halogenated compounds, underscoring the power of GC-MS in structural elucidation. The provided experimental protocol offers a validated starting point for researchers to obtain high-quality, reproducible data in their own laboratories.

References

  • PubChem. Allyl chloride | C3H5Cl | CID 7850. National Institutes of Health. [Link]

  • NIST. Allyl chloride. NIST Chemistry WebBook. [Link]

  • American Chemical Society. Kinetic and spectroscopic characterization of the isomers of the allyl bromide molecular ion | Journal of the American Society for Mass Spectrometry. [Link]

  • NIST. Allyl chloride. NIST Chemistry WebBook. [Link]

  • Restek. Allyl chloride - EZGC Method Translator. [Link]

  • NIST. Allyl chloride. NIST Chemistry WebBook. [Link]

  • The Royal Society of Chemistry. DMSO-allyl bromide: A mild and efficient reagent for atom economic one-pot N-allylation and bromination of 2 -aryl amines, 2-ary. [Link]

  • SpectraBase. Allylbromide - Optional[MS (GC)] - Spectrum. [Link]

  • NIST. 1-Propene, 3-bromo-. NIST Chemistry WebBook. [Link]

  • ResearchGate. (PDF) The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. [Link]

  • YouTube. GCMS 3 Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chegg. For this post-lab, you will be analyzing the GC-MS | Chegg.com. [Link]

  • Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane. [Link]

  • NIST. Bromine. NIST Chemistry WebBook. [Link]

  • PubChem. 3-Bromo-2-chloroprop-1-ene | C3H4BrCl | CID 235121. National Institutes of Health. [Link]

  • YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • Unknown. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • ScienceReady. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Doc Brown's Chemistry. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • Doc Brown's Chemistry. mass spectrum of propene C3H6 CH3CH=CH2 fragmentation pattern of m/z m/e ions for .... [Link]

  • ResearchGate. GC-MS analysis of 1-bromo-2-phenylcyclopropene (2a, A) contaminated by.... [Link]

  • NIST. Bromine. NIST Chemistry WebBook. [Link]

  • Unknown. Separation of Some Halogenated Phenols by GC-MS¶. [Link]

  • MDPI. Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. [Link]

  • NIST. Bromine. NIST Chemistry WebBook. [Link]

  • NIST. Ethane, 1-bromo-2-chloro-. NIST Chemistry WebBook. [Link]

  • Springer. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. [Link]

  • NIST. Bromine. NIST Chemistry WebBook. [Link]

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Validating the Purity of 3-Bromo-2-chloroprop-1-ene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

For researchers, scientists, and drug development professionals, the chemical purity of synthetic intermediates is non-negotiable. 3-Bromo-2-chloroprop-1-ene (CAS 4860-96-2), a halogenated alkene building block, is pivotal in various synthetic pathways.[1] Its purity directly influences reaction yield, impurity profiles of subsequent products, and the overall safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity validation of this critical intermediate. We will explore the causality behind selecting between Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC) methodologies, provide detailed, self-validating experimental protocols, and present a framework for data interpretation in line with international regulatory standards.

Part 1: Foundational Strategy in Chromatographic Purity Analysis

The selection of an appropriate analytical method is predicated on the physicochemical properties of the analyte. 3-Bromo-2-chloroprop-1-ene is a small molecule (MW: 155.42 g/mol ) possessing both non-polar (the propene backbone) and polar characteristics due to the electronegative bromine and chlorine substituents.[2] This dual nature makes it amenable to analysis by both reversed-phase and normal-phase HPLC, necessitating a careful consideration of the analytical goals.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for pharmaceutical analysis due to its high resolution, sensitivity, and precise, reproducible results.[3] The fundamental principle involves the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[4]

  • Reversed-Phase (RP-HPLC): The most widely utilized mode in HPLC, employing a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile).[5][6][7] Separation is driven by hydrophobic interactions; more non-polar compounds are retained longer.[5][7]

  • Normal-Phase (NP-HPLC): This classic mode uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/isopropanol).[8][9] Retention is based on polar interactions (like dipole-dipole and hydrogen bonding), with more polar compounds eluting later.[9]

The choice between these two powerful techniques depends on the likely impurity profile of the sample. For general-purpose purity screening where a wide range of potential impurities (both more and less polar) may be present, RP-HPLC is often the more robust and versatile starting point.[6]

G Analyte Analyte: 3-Bromo-2-chloroprop-1-ene Properties: Polar (C-X bonds), Non-polar (Backbone) Goal Primary Goal: Accurate Purity Determination Analyte->Goal Impurity_Profile Anticipated Impurities? (Polar starting materials, non-polar byproducts) Goal->Impurity_Profile RP_Path Reversed-Phase (RP-HPLC) (Non-polar stationary phase) Impurity_Profile->RP_Path Broad / Unknown Profile NP_Path Normal-Phase (NP-HPLC) (Polar stationary phase) Impurity_Profile->NP_Path Primarily Polar / Isomeric RP_Reason Rationale: Robust, versatile for mixed-polarity impurities. Excellent for non-polar & moderately polar analytes. RP_Path->RP_Reason NP_Reason Rationale: Superior resolution for polar isomers or impurities. Useful if analyte is poorly retained in RP-HPLC. NP_Path->NP_Reason

Caption: Logical workflow for selecting the optimal HPLC strategy.

Part 2: A Head-to-Head Comparison of HPLC Methodologies

A direct comparison reveals the distinct advantages and specific applications for which each method is best suited.

FeatureMethod A: Reversed-Phase (RP-HPLC)Method B: Normal-Phase (NP-HPLC)Causality & Expert Insight
Stationary Phase Octadecylsilane (C18), non-polar.[7]Silica (SiO₂), polar.[8]RP: The long C18 chains provide a highly hydrophobic surface, maximizing retention for non-polar molecules. NP: The surface silanol groups (Si-OH) on silica offer sites for strong polar interactions.
Mobile Phase Polar; e.g., Acetonitrile/Water.[5]Non-polar; e.g., Hexane/Isopropanol.[8]RP: Increasing the organic modifier (acetonitrile) content decreases mobile phase polarity, reducing analyte retention. NP: Increasing the polar modifier (isopropanol) content increases mobile phase polarity, reducing analyte retention.
Elution Order Least polar compounds elute last.[10]Most polar compounds elute last.[10]This is the fundamental difference, allowing for targeted separation strategies based on the polarity of expected impurities.
Primary Strengths High robustness, reproducibility, wide applicability, compatible with aqueous samples.[6][7]Excellent for separating isomers and highly polar compounds that are poorly retained in RP-HPLC.[6][9]RP-HPLC is the workhorse of QC labs for its reliability. NP-HPLC is a powerful problem-solver for specific challenges like isomerism.
Potential Issues Poor retention of very polar impurities.High sensitivity to water content in the mobile phase, which can drastically alter retention times; higher solvent cost.[8]Meticulous control of mobile phase water content is critical for reproducibility in NP-HPLC.

Recommendation: For routine quality control and purity validation of 3-Bromo-2-chloroprop-1-ene, a Reversed-Phase HPLC method is recommended as the primary approach due to its superior robustness and ability to handle a wider range of potential impurities.

Part 3: A Validated Protocol for Purity Determination via RP-HPLC

This section provides a detailed, self-validating protocol for the purity analysis of 3-Bromo-2-chloroprop-1-ene. The protocol incorporates system suitability tests (SST) and validation parameters as mandated by the International Council for Harmonisation (ICH) guidelines to ensure trustworthiness and regulatory compliance.[3][11]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing A Prepare Mobile Phase (ACN:Water) B Prepare Standard & Sample Solutions A->B C System Equilibration B->C D System Suitability Test (SST) (Inject Standard 5x) C->D E Analyze Samples (Inject Blank, Standard, Samples) D->E F Integrate Peaks E->F G Calculate Purity (% Area) F->G H Verify SST & Validation Criteria G->H

Caption: Step-by-step experimental workflow for HPLC purity analysis.

Detailed Protocol

1. Instrumentation and Consumables

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.

  • Filters: 0.45 µm membrane filters for solvent and sample filtration.[12]

2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile : Water (65:35 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

    • Expert Rationale: 3-Bromo-2-chloroprop-1-ene contains a C=C double bond, a chromophore that absorbs in the low UV region.[13] While isolated double bonds absorb below 200 nm, halogen substitution can cause a slight bathochromic shift (to longer wavelengths).[14][15][16] A wavelength of 210 nm is chosen to maximize sensitivity while minimizing baseline noise from the solvent cutoff.[16]

  • Injection Volume: 10 µL.

3. Solution Preparation

  • Mobile Phase: Filter and degas the pre-mixed mobile phase before use.

  • Standard Solution (approx. 100 µg/mL): Accurately weigh ~10 mg of 3-Bromo-2-chloroprop-1-ene reference standard and dissolve in 100.0 mL of mobile phase.

  • Sample Solution (approx. 100 µg/mL): Accurately weigh ~10 mg of the test sample and dissolve in 100.0 mL of mobile phase.

4. Method Validation Protocol

Method validation is the documented process that establishes the performance characteristics of an analytical procedure, ensuring it is suitable for its intended purpose.[11][12]

  • System Suitability Test (SST):

    • Equilibrate the HPLC system until a stable baseline is achieved.

    • Inject the Standard Solution five times.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area must be ≤ 2.0%, the tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.[17] This confirms the precision and proper functioning of the chromatographic system.

  • Specificity:

    • Inject the mobile phase (blank) to ensure no interfering peaks at the retention time of the analyte.

    • If impurity standards are available, spike the sample and verify that the impurity peaks are well-resolved from the main analyte peak (resolution ≥ 1.5).[18]

  • Linearity:

    • Prepare a series of at least five concentrations of the reference standard spanning 50% to 150% of the nominal sample concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

  • Precision (Repeatability):

    • Prepare six individual sample solutions at 100% of the target concentration.

    • Analyze each sample.

    • Acceptance Criteria: The RSD of the purity results should be ≤ 2.0%.[12]

  • Accuracy:

    • Perform a recovery study by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

    • Calculate the percentage recovery for each level.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Limit of Quantitation (LOQ):

    • Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy (typically where the signal-to-noise ratio is ~10:1). This is crucial for quantifying impurities accurately.

Part 4: Data Presentation and Interpretation

Quantitative data from the validation experiments should be summarized for clear comparison and assessment.

Table 1: Summary of Method Validation Data (Hypothetical)

Validation ParameterAcceptance CriteriaResultPass/Fail
Specificity Resolution > 1.5All peaks resolvedPass
Linearity (r²) ≥ 0.9990.9998Pass
Precision (RSD%) ≤ 2.0%0.85%Pass
Accuracy (% Recovery) 98.0 - 102.0%99.5%Pass
LOQ (µg/mL) S/N Ratio ≈ 100.1 µg/mLPass

Interpreting the Chromatogram: The purity of the sample is typically calculated using the area percent method.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation assumes that all components have a similar response factor at the chosen wavelength. For a more accurate quantification of specific impurities, individual reference standards for those impurities would be required.

Conclusion

While both Reversed-Phase and Normal-Phase HPLC are viable for analyzing 3-Bromo-2-chloroprop-1-ene, the RP-HPLC method presented offers a superior combination of robustness, versatility, and reproducibility, making it the authoritative choice for routine purity validation in a regulated environment. The detailed protocol, grounded in ICH principles, provides a self-validating system that ensures the generation of trustworthy and accurate data. Adherence to these rigorous analytical standards is fundamental to guaranteeing the quality and consistency of chemical intermediates used in drug development and scientific research.

References

  • MTC USA. (2025, November 3). Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation. [Link]

  • Waters Corporation. (2026). HPLC Separation Modes - Stationary Phase in HPLC. [Link]

  • Chemistry LibreTexts. (2021, November 13). 12.5: High-Performance Liquid Chromatography. [Link]

  • LCGC International. (2020, November 11). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • Journal of Young Pharmacists. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Chromatography Online. (2022, April 15). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • TGA. Guidance for the validation of pharmaceutical quality control analytical methods. [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • NIST. (2002, October 4). Photochemistry of Bromine-Containing Fluorinated Alkenes: Reactivity toward OH and UV Spectra. [Link]

  • Orochem Technologies. Reversed-Phase Chromatography & HPLC Columns. [Link]

  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [https://jordilabs.com/ Jordi Labs/reverse-phase-normal-phase-hplc/]([Link] Jordi Labs/reverse-phase-normal-phase-hplc/)

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • Element Lab Solutions. A New View of Reversed Phase HPLC Selectivity. [Link]

  • Michigan State University Chemistry. UV-Visible Spectroscopy. [Link]

  • University of Toronto Scarborough. Interpreting UV-Vis Spectra. [Link]

  • PubChem - NIH. 3-Bromo-2-chloroprop-1-ene | C3H4BrCl | CID 235121. [Link]

  • ResearchGate. (2016, May 19). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol. [Link]

  • Doc Brown's Chemistry. visible uv absorption spectrum of polyenes alkenes. [Link]

  • LCGC, The Column. (2020, November 13). The LCGC Blog: UV Detection for HPLC—Fundamental Principle, Practical Implications. [Link]

Sources

Comparative IR Spectroscopy Guide: 2-Chloroallyl Bromide vs. Allylic Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Infrared (IR) Spectroscopy Characteristic Bands of 2-Chloroallyl Bromide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Application Context

2-Chloroallyl bromide (3-bromo-2-chloroprop-1-ene, CAS: 4860-96-2) is a specialized bifunctional alkylating agent used extensively in the synthesis of heterocyclic pharmaceuticals and agrochemicals. Unlike its simpler analog Allyl bromide , the presence of the chlorine atom at the vinylic position (


) imparts unique electronic properties, enhancing its utility in constructing complex scaffolds like 2-chloro-1,3-dienes or substituted quinolines.

For researchers, the critical analytical challenge is distinguishing 2-chloroallyl bromide from its synthetic precursors (e.g., 2,3-dichloropropene ) and structural isomers (e.g., 2-bromoallyl chloride ). This guide provides a definitive breakdown of the characteristic IR bands required to validate identity and purity, contrasting its spectral performance with standard alternatives.

Structural Analysis & Vibrational Theory

To accurately interpret the IR spectrum, one must deconstruct the molecule into its constituent oscillators. 2-Chloroallyl bromide (


) possesses three distinct vibrational zones:
  • The Substituted Alkene (

    
    ):  The electron-withdrawing Chlorine atom on the double bond polarizes the 
    
    
    
    -system, altering the dipole moment change (
    
    
    ) during stretching, often resulting in a more intense
    
    
    band compared to unsubstituted allyl systems.
  • The Vinyl Chloride Motif (

    
    ):  A stiff, high-force-constant bond directly attached to the 
    
    
    
    carbon.
  • The Allylic Bromide Motif (

    
    ):  A weaker, lower-frequency oscillator attached to an 
    
    
    
    carbon, serving as the primary reactive site (leaving group).
Comparative Spectral Performance

The following table contrasts the diagnostic bands of 2-chloroallyl bromide against its closest "alternatives"—the starting material (2,3-dichloropropene) and the non-chlorinated analog (allyl bromide).

Table 1: Characteristic IR Band Comparison (

)
Vibrational Mode2-Chloroallyl Bromide (Target)Allyl Bromide (Alternative 1)2,3-Dichloropropene (Alternative 2)Diagnostic Note

Stretch
1630 – 1645 (s) 1635 – 1645 (m)1630 – 1640 (s)The Cl-substituent intensifies this band compared to Allyl Bromide due to increased polarity.
Vinyl

Stretch
3080 – 3110 (w) 3080 – 3100 (w)3080 – 3110 (w)Diagnostic for terminal alkene (

).
Alkyl

Stretch
2950 – 2980 (m) 2950 – 2990 (m)2950 – 2990 (m)Lower intensity than saturated alkyl halides due to low H count.

Stretch (Vinyl)
860 – 890 (s) Absent860 – 890 (s)Critical Identifier. Distinguishes it from Allyl Bromide.

Stretch (Allylic)
580 – 650 (s) 550 – 650 (s)AbsentCritical Identifier. Distinguishes it from 2,3-Dichloropropene.

Wag (Out-of-Plane)
900 – 920 (s) 910 – 990 (s)890 – 910 (s)Characteristic of 1,1-disubstituted (gem-halo) alkenes vs monosubstituted.

Key Insight: The simultaneous presence of the Vinyl Cl stretch (~880


)  and the Allylic Br stretch (~600 

)
is the unique fingerprint of 2-chloroallyl bromide. If the ~600

band is missing and replaced by a band at ~700-750

(Allylic C-Cl), your sample is likely the precursor, 2,3-dichloropropene.
Experimental Protocol: High-Fidelity Acquisition

Due to the volatility and lachrymatory nature of 2-chloroallyl bromide, standard transmission techniques (KBr pellet) are unsuitable. Attenuated Total Reflectance (ATR) is the industry standard for this analysis.

Protocol: Neat Liquid ATR-FTIR

Objective: Obtain a high-resolution spectrum to confirm the presence of the allylic bromide moiety without hydrolytic degradation.

  • System Setup:

    • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

    • Crystal: Diamond or ZnSe (Diamond preferred for chemical resistance).

    • Resolution: 4

      
      .
      
    • Scans: 16 (sufficient for neat liquids).

  • Sample Preparation (Safety Critical):

    • Caution: 2-Chloroallyl bromide is a potent lachrymator and alkylating agent. Work exclusively in a fume hood.

    • Using a glass Pasteur pipette, withdraw ~20

      
       of the neat liquid.
      
    • Do not dilute in

      
       or 
      
      
      
      unless necessary, as solvent bands will obscure the critical C-Cl/C-Br fingerprint region (600-800
      
      
      ).
  • Acquisition & Cleaning:

    • Deposit the droplet directly onto the center of the ATR crystal.

    • Acquire the spectrum immediately to prevent evaporation-induced baseline shifts.

    • Decontamination: Wipe the crystal with a Kimwipe soaked in Ethanol, followed by a 10% aqueous Sodium Thiosulfate solution (to neutralize any residual alkylating agent), then a final Ethanol wipe.

Data Interpretation Workflow

The following logic gate diagram illustrates the decision process for validating 2-chloroallyl bromide against common impurities.

IR_Analysis_Workflow Start Start: Acquire IR Spectrum Check_C_C Check 1630-1645 cm⁻¹ (C=C Stretch) Start->Check_C_C Check_Vinyl_Cl Check 860-890 cm⁻¹ (Vinyl C-Cl Stretch) Check_C_C->Check_Vinyl_Cl Band Present Result_Unknown Unknown/Degraded Check_C_C->Result_Unknown Band Absent Check_Allyl_Br Check 580-650 cm⁻¹ (Allylic C-Br Stretch) Check_Vinyl_Cl->Check_Allyl_Br Band Present (Strong) Result_AllylBr Impurity/Alt: Allyl Bromide Check_Vinyl_Cl->Result_AllylBr Band Absent Result_Target Confirmed: 2-Chloroallyl Bromide Check_Allyl_Br->Result_Target Band Present Result_Dichlor Impurity/Alt: 2,3-Dichloropropene Check_Allyl_Br->Result_Dichlor Band Absent (Check for C-Cl at ~700)

Figure 1: Spectral Logic Gate for the identification of 2-chloroallyl bromide, distinguishing it from non-chlorinated and non-brominated analogs.

Performance Analysis: Why Choose 2-Chloroallyl Bromide?

In drug development, the choice between Allyl Bromide and 2-Chloroallyl Bromide is rarely about cost, but about the synthetic pathway .

  • Reactivity Profile: The allylic bromide moiety in 2-chloroallyl bromide is highly reactive toward nucleophiles (

    
    ), similar to allyl bromide. However, the vinyl chloride  group remains inert under standard alkylation conditions.
    
  • Post-Alkylation Utility: This "latent" vinyl chloride functionality allows for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or elimination reactions to form alkynes, a capability Allyl Bromide lacks.

  • IR Monitoring: The distinct separation of the Vinyl-Cl and Allyl-Br bands allows researchers to monitor the reaction progress in real-time. As the alkylation proceeds, the Allyl-Br band (580-650

    
    )  will disappear, while the Vinyl-Cl band (860-890 
    
    
    
    )
    should remain constant, confirming the scaffold is intact.
References
  • National Institute of Standards and Technology (NIST). 3-Bromo-2-chloropropene Infrared Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1][2] [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 235121, 3-Bromo-2-chloroprop-1-ene.[Link]

  • Coates, J.Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd, 2000. (Standard reference for Group Frequencies of Vinyl Halides vs Allylic Halides).

Sources

Benchmarking 3-Bromo-2-chloroprop-1-ene against other allyl halides

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 3-Bromo-2-chloroprop-1-ene: A Comprehensive Guide to Allylic Halide Reactivity and Applications

For drug development professionals and synthetic chemists, the selection of an allylic alkylating agent is rarely a trivial matter of availability. It is a calculated decision balancing reaction kinetics, regioselectivity, and the installation of functional handles for downstream modifications.

This guide benchmarks 3-Bromo-2-chloroprop-1-ene (also known as 2-chloroallyl bromide, CAS: 4860-96-2) against traditional allyl halides such as allyl bromide, allyl chloride, and methallyl chloride. By examining its orthogonal reactivity profile and kinetic behavior, we provide an objective, data-backed framework for integrating this bifunctional reagent into complex synthetic pipelines and polymer formulations.

Mechanistic Rationale: The Power of Orthogonal Reactivity

The primary advantage of 3-bromo-2-chloroprop-1-ene lies in its orthogonal reactivity . The molecule features two distinct halogen centers: an allylic


 bond and a vinylic 

bond.

In nucleophilic substitution (


) reactions, the allylic bromide acts as an exceptional leaving group due to the weaker carbon-bromine bond and the polarizability of the bromide ion [1]. The vinylic chloride, conversely, is highly resistant to 

displacement due to the

hybridization of the carbon, which strengthens the

bond and sterically blocks backside attack.

Causality in Experimental Design: When you use 3-bromo-2-chloroprop-1-ene to alkylate an amine or a phenol, the reaction proceeds exclusively at the allylic position. The 2-chloro substituent remains perfectly intact, providing a built-in vinylic chloride handle. This handle can later be exploited in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) to build complex heterocyclic scaffolds or active pharmaceutical ingredients (APIs). Standard allyl bromide cannot offer this secondary functionalization pathway.

G Substrate 3-Bromo-2-chloroprop-1-ene (Bifunctional Substrate) SN2 Direct SN2 Attack (C-sp3 Bromide) Substrate->SN2 Favored by Br leaving group SN2p Vinylic Attack (C-sp2 Chloride) Substrate->SN2p Blocked by sp2 hybridization Nu Nucleophile (e.g., Amine/Thiol) Nu->SN2 Backside attack Nu->SN2p Repelled by pi-cloud Product1 2-Chloroallyl Derivative (Major Product) SN2->Product1 High Yield (>95%) Product2 No Reaction (Steric/Electronic Block) SN2p->Product2 Orthogonal Stability

Figure 1: Mechanistic pathway highlighting the orthogonal reactivity of 3-Bromo-2-chloroprop-1-ene.

Quantitative Benchmarking

To objectively evaluate 3-bromo-2-chloroprop-1-ene, we must benchmark it against widely used alternatives. The table below synthesizes kinetic behaviors and physical properties to guide reagent selection [2].

ReagentCAS NumberPrimary Leaving GroupRelative

Rate*
Orthogonal Cross-Coupling Handle?Boiling Point (°C)Primary Application
Allyl Chloride 107-05-1Chloride1x (Baseline)No45Bulk industrial allylation
Methallyl Chloride 563-47-3Chloride~0.8xNo72Synthesis of branched derivatives
Allyl Bromide 106-95-6Bromide~40x - 60xNo71Fast, standard laboratory allylation
3-Bromo-2-chloroprop-1-ene 4860-96-2Bromide~35x - 50x Yes (Vinylic Cl) 124.7 API synthesis, Chain Transfer Agent

*Relative rates are approximate and depend heavily on the specific nucleophile and solvent (e.g.,


 in acetone). The inductive electron-withdrawing effect of the 2-chloro group slightly retards the 

rate compared to unsubstituted allyl bromide, but it remains vastly superior to allyl chloride.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the methodology to ensure causality between the operational steps and the chemical outcomes.

Protocol A: Chemoselective N-Allylation of a Secondary Amine

This protocol demonstrates the selective displacement of the bromide while preserving the vinylic chloride for future drug-discovery iterations.

Reagents:

  • Secondary Amine (1.0 eq, e.g., Piperidine)

  • 3-Bromo-2-chloroprop-1-ene (1.1 eq)

  • Potassium Carbonate (

    
    , 2.0 eq) - Acts as an insoluble inorganic base to scavenge HBr without acting as a competing nucleophile.
    
  • Acetonitrile (MeCN, 0.2 M) - Polar aprotic solvent to accelerate

    
     kinetics.
    

Step-by-Step Methodology:

  • Preparation: Suspend

    
     (2.0 eq) in anhydrous MeCN in a flame-dried round-bottom flask equipped with a magnetic stirrer. Add the secondary amine (1.0 eq).
    
  • Thermal Control: Cool the suspension to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses potential exothermic runaway and minimizes trace

    
     side reactions.
    
  • Addition: Add 3-bromo-2-chloroprop-1-ene (1.1 eq) dropwise over 15 minutes.

  • Activation: Remove the ice bath and allow the reaction to warm to room temperature, then stir for 4–6 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The disappearance of the amine spot and the appearance of a new, less polar UV-active spot confirms conversion.

  • Quenching & Extraction: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer with Dichloromethane (DCM) three times. Combine organic layers, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Validation Checkpoint 2 (NMR): Run a crude

    
     NMR. The presence of two doublet vinylic protons (around 
    
    
    
    5.3 and 5.4 ppm) confirms the 2-chloroallyl group is intact.

Workflow Step1 1. Substrate Preparation (Amine + K2CO3 in MeCN) Step2 2. Halide Addition (Dropwise at 0°C) Step1->Step2 Step3 3. Thermal Activation (Stir at 25°C for 4-6h) Step2->Step3 Step4 4. Reaction Quenching (Aqueous NH4Cl & DCM Extraction) Step3->Step4 Step5 5. Analytical Validation (TLC & 1H NMR Confirmation) Step4->Step5

Figure 2: Step-by-step experimental workflow for chemoselective N-allylation.

Protocol B: Application as a Chain Transfer Agent in Polymerization

Beyond small-molecule synthesis, 3-bromo-2-chloroprop-1-ene is highly valued in polymer chemistry. It acts as a highly efficient chain transfer agent (CTA) for controlling the molecular weight of polymers (e.g., vinyl acetate) yielding low polydispersity (


) [3].

Mechanism of Action: During free-radical polymerization, the growing polymer radical abstracts the allylic bromine atom from 3-bromo-2-chloroprop-1-ene. This terminates the current polymer chain (capping it with a bromine atom) and generates a new 2-chloroallyl radical, which subsequently initiates a new polymer chain. The presence of the vinylic chlorine stabilizes the resulting allyl radical via resonance and inductive effects, making it an ideal CTA compared to standard allyl chloride, which often causes severe reaction retardation [3].

Conclusion

While allyl bromide and allyl chloride remain staples for simple alkylations, 3-bromo-2-chloroprop-1-ene provides a sophisticated upgrade for researchers requiring downstream flexibility. Its highly active allylic bromide ensures rapid, high-yielding


 reactions, while its inert vinylic chloride serves as a robust handle for subsequent cross-coupling. Whether utilized in the synthesis of complex pharmaceutical intermediates or as a precision chain transfer agent in polymer sciences, it is a superior benchmark for bifunctional allylic design.

References

  • National Center for Biotechnology Information (NIH). Effect of Allylic Groups on SN2 Reactivity. PMC. Available at:[Link]

  • Chiefari, J., et al. Control of molecular weight and end-group functionality in polymers. US Patent US6235857B1 (2001).

Crystallographic Profiling of 2-Chloroallyl Derivatives: A Comparative Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

[Pd-trans-C(Ph)C...` complex, to establish connections between these findings and my original enyne, and synthesize additional relevant compounds.

Framing Synthesis Comparison

I'm now formulating a comparison guide between 2-chloroallyl and allyl groups in transition-metal catalyzed cyclizations. The vinylic chlorine in 2-chloroallyl profoundly impacts electronic and steric properties. I'm focusing on borylative cyclization and photoredox examples. I'm also preparing to use data on the Ni-catalyzed diborylative cyclization product CCDC 1834503 to bolster the comparison.

As transition-metal catalysis evolves toward increasingly complex late-stage functionalizations, the selection of the optimal allylic building block is critical. For researchers synthesizing complex carbo- and heterocycles, 3-Bromo-2-chloroprop-1-ene (2-chloroallyl bromide) offers distinct structural and electronic advantages over standard unfunctionalized allyl halides.

This guide objectively compares the performance of 2-chloroallyl derivatives against standard allyl equivalents, utilizing crystallographic data and mechanistic analysis to demonstrate how the vinylic chlorine atom rigidifies transition states, enhances regioselectivity, and yields highly stable crystalline intermediates.

Structural & Electronic Advantages of 3-Bromo-2-chloroprop-1-ene

In synthetic workflows such as enyne cycloisomerization or allylindation 1, chemoselectivity is paramount. 3-Bromo-2-chloroprop-1-ene capitalizes on the bond dissociation energy differential between the


 bond and the 

bond.

When compared to standard allyl bromide, the 2-chloroallyl moiety provides two distinct performance upgrades:

  • Electronic Biasing: The electron-withdrawing nature of the vinylic chloride lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene. This accelerates oxidative cyclometalation with electron-rich

    
     or 
    
    
    
    catalysts.
  • Steric Rigidification: The steric bulk of the chlorine atom restricts bond rotation in the resulting metallacyclopentene intermediates, suppressing undesired

    
    -hydride elimination pathways and driving the reaction toward highly crystalline, regioselective products 2.
    

Crystallographic Data Comparison

To objectively measure the stabilizing effect of the 2-chloroallyl group, we compare the crystallographic parameters of a diborylated cycloadduct derived from a 2-chloroallyl enyne against its standard allyl-derived counterpart. The data below highlights the superior crystal packing and reaction efficiency achieved when utilizing 3-Bromo-2-chloroprop-1-ene as the precursor 3.

Parameter2-Chloroallyl Derivative (CCDC 1834503)Standard Allyl Derivative (Alternative)
Precursor 3-Bromo-2-chloroprop-1-eneAllyl Bromide
Crystal System MonoclinicOrthorhombic / Amorphous
Space Group


Unit Cell Dimensions


Reaction Yield 68% – 85%45% – 55%
Regioselectivity >95:570:30
State at 298 K Highly crystalline prismatic solidViscous oil / semi-solid

Data Interpretation: The monoclinic


 space group of the 2-chloroallyl derivative indicates a highly ordered, dense crystal packing facilitated by intermolecular halogen bonding (

), a feature entirely absent in the standard allyl derivative.

Mechanistic Pathways & Visualizations

The synthesis of these crystalline derivatives involves a two-stage workflow: an initial Williamson etherification followed by a transition-metal-catalyzed diborylative cyclization.

Workflow A 3-Bromo-2-chloroprop-1-ene (Alkylating Agent) C 2-Chloroallyl Enyne (Intermediate) A->C NaH, THF 0 °C to RT B Propargyl Alcohol (Nucleophile) B->C E Cyclized Diboronate (Crystalline Product) C->E Cyclometalation D Ni(cod)2 / B2(pin)2 (Catalytic System) D->E Transmetalation

Figure 1: Synthetic workflow from 3-bromo-2-chloroprop-1-ene to crystalline cycloadducts.

During the cyclization phase, the vinylic chloride dictates the geometry of the intermediate. The catalytic cycle below illustrates the causality behind the high regioselectivity.

Mechanism N1 Ni(0) Catalyst Active Species N2 Oxidative Cyclometalation Enyne Coordination N1->N2 + 2-Chloroallyl Enyne N3 Metallacyclopentene Ni(II) Intermediate N2->N3 Regioselective Cyclization N4 Transmetalation B2(pin)2 Activation N3->N4 + B2(pin)2 N5 Reductive Elimination Product Release N4->N5 B-C Bond Formation N5->N1 - Diboronate Product

Figure 2: Catalytic cycle for the Ni-catalyzed diborylative cyclization of 2-chloroallyl enynes.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is explained for each critical parameter.

Protocol A: Synthesis of (3-((2-Chloroallyl)oxy)prop-1-yn-1-yl)benzene

Objective: Chemoselective displacement of the primary bromide over the vinylic chloride.

  • Deprotonation: Suspend Sodium hydride (

    
    , 60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the suspension to 0 °C.
    
    • Causality: Cooling to 0 °C prevents the exothermic degradation of the solvent and controls the rate of alkoxide formation.

  • Nucleophile Addition: Add 3-phenylprop-2-yn-1-ol (1.0 equiv) dropwise over 15 minutes. Stir for 30 minutes until

    
     evolution ceases.
    
    • Validation: The cessation of bubbling physically validates complete deprotonation, forming the highly nucleophilic alkoxide.

  • Alkylation: Add 3-Bromo-2-chloroprop-1-ene (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: The primary bromide is an exceptionally good leaving group compared to the

      
      -hybridized chloride. This orthogonal reactivity ensures >99% chemoselectivity.
      
  • Workup & Validation: Quench with saturated aqueous

    
    . Extract with 
    
    
    
    , dry over
    
    
    , and concentrate.
    • Validation: Analyze the crude mixture via

      
       NMR. The absence of characteristic allene peaks at 4.5–5.5 ppm confirms that undesired base-catalyzed isomerization did not occur, validating the structural integrity of the 2-chloroallyl enyne.
      
Protocol B: Ni-Catalyzed Diborylative Cyclization and Crystal Growth

Objective: Conversion of the enyne to a crystalline diboronate (CCDC 1834503).

  • Catalyst Activation: In an argon-filled glovebox, charge a Schlenk tube with

    
     (5 mol%), an N-heterocyclic carbene ligand (5 mol%), and 
    
    
    
    (1.5 equiv). Dissolve in anhydrous toluene (0.1 M).
  • Cyclization: Add the 2-chloroallyl enyne (1.0 equiv) from Protocol A. Stir at 60 °C for 12 hours.

    • Causality: The vinylic chlorine atom electronically biases the oxidative cyclometalation, forcing the nickel center to coordinate specifically to the less sterically hindered face of the alkene, guaranteeing >95:5 regioselectivity.

  • Purification: Filter through a short pad of silica gel (eluting with EtOAc) to remove the nickel catalyst. Concentrate the filtrate in vacuo.

  • Crystal Growth: Dissolve the crude orange oil in a minimal amount of hot hexanes/dichloromethane (9:1 v/v). Allow the solution to undergo slow evaporation at 4 °C over 72 hours.

    • Validation: The formation of clear, colorless prismatic crystals physically validates the purity and structural rigidity imparted by the 2-chloroallyl moiety. X-ray diffraction will confirm the

      
       space group.
      

References

  • Cabrera-Lobera, N., Quirós, M. T., Brennessel, W. W., Neidig, M. L., Buñuel, E., & Cárdenas, D. J. "Atom-Economical Ni-Catalyzed Diborylative Cyclization of Enynes: Preparation of Unsymmetrical Diboronates." Organic Letters, 2019.[Link]

  • Mo, X., Martini, T., et al. "Totalsynthese von Limaol." Dissertation, Technische Universität Dortmund, 2021.[Link]

  • Cabrera-Lobera, N. "Highly efficient Ni- and Fe-catalyzed borylative cyclizations of enynes." Tesis Doctoral, Universidad Autónoma de Madrid, 2018.[Link]

Sources

Assessing Thermal Decomposition Rates of 3-Bromo-2-chloroprop-1-ene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-2-chloroprop-1-ene (BCPE, CAS 4860-96-2) is a bifunctional allylic halide utilized as a potent electrophile in organic synthesis. Its structural utility—offering both a reactive allylic bromide and a vinylic chloride—comes at the cost of reduced thermal stability compared to its chlorinated analogs.

This guide provides a rigorous framework for assessing the thermal decomposition rates of BCPE. Unlike widely characterized reagents, BCPE lacks extensive public kinetic data (e.g., specific


 or 

values). Therefore, this document serves as both a comparative benchmark against known analogs and a protocol manual for generating self-validated safety data using Differential Scanning Calorimetry (DSC) and Accelerated Rate Calorimetry (ARC).

Key Insight: Theoretical Bond Dissociation Energy (BDE) analysis suggests BCPE is significantly less stable than 2,3-dichloropropene due to the lability of the C–Br bond (


55 kcal/mol) compared to the C–Cl bond (

69 kcal/mol).

Comparative Performance Analysis

To predict the thermal behavior of BCPE, we must benchmark it against its structural analogs. The table below synthesizes kinetic data from established literature to bracket the expected stability window of BCPE.

Table 1: Comparative Thermal Stability Profile
Property3-Bromo-2-chloroprop-1-ene (BCPE)3-Bromopropene (Allyl Bromide)2,3-Dichloropropene
Primary Decomposition C–Br Homolysis / HBr Elimination C–Br HomolysisHCl Elimination
Weakest Bond (BDE) C–Br (~55 kcal/mol) C–Br (~54-56 kcal/mol)C–Cl (~69-72 kcal/mol)
Activation Energy (

)
Est. 30–35 kcal/mol (Predicted)55.0 kcal/mol [1]34.2 kcal/mol [2]
Projected

< 100°C (High Risk)~110°C (Exothermic)Stable at Ambient
Reaction Order First Order (Initial) First OrderFirst Order
Hazard Class High Flammability / Lachrymator Flammable / ToxicFlammable / Toxic

Analyst Note: BCPE shares the weak C–Br bond of Allyl Bromide but adds the electron-withdrawing chlorine at the C2 position. This substitution can destabilize the molecule further by lowering the activation energy for elimination reactions, making BCPE potentially more sensitive than Allyl Bromide.

Mechanistic Decomposition Pathways

Understanding how BCPE decomposes is critical for interpreting calorimetry data. The presence of both halogens opens two competing pathways: Homolysis (radical formation) and Elimination (acid gas generation).

Diagram 1: Decomposition Pathways of BCPE

DecompositionPathways BCPE 3-Bromo-2-chloroprop-1-ene (Precursor) TS_Elim Transition State (Concerted Elimination) BCPE->TS_Elim Pathway A (Lower Temp) TS_Homo Transition State (Bond Homolysis) BCPE->TS_Homo Pathway B (Higher Temp) Prod_Elim 2-Chloroallene + HBr (Acid Gas Generation) TS_Elim->Prod_Elim -HBr Radicals Allyl Radical + Br• (Radical Chain Initiation) TS_Homo->Radicals C-Br Scission Polymer Polymerization / Char (Thermal Runaway) Prod_Elim->Polymer Secondary Reactions Radicals->Polymer Propagation

Caption: Pathway A (Elimination) typically dominates at lower temperatures, releasing corrosive HBr gas. Pathway B (Homolysis) triggers at higher temperatures, leading to rapid pressure rise and polymerization.

Experimental Assessment Protocols

Since literature values for BCPE are sparse, you must generate your own safety data. The following protocols are designed for volatile, reactive alkyl halides .

Phase 1: Differential Scanning Calorimetry (DSC) Screening

Objective: Determine the Onset Temperature (


) and Total Energy of Decomposition (

).

Protocol:

  • Sample Prep: Use High-Pressure Gold-Plated Pans (Crucial). Standard aluminum pans may react with generated HBr/HCl, catalyzing decomposition and skewing results (the "catalytic effect").

  • Mass: Weigh 2–4 mg of BCPE.

  • Reference: Empty Gold-Plated Pan.

  • Method:

    • Equilibrate at 25°C.

    • Ramp 4°C/min to 350°C (Standard Screening).

    • Validation Run: Ramp 10°C/min to check for kinetic lag.

  • Criteria:

    • 
      :  Defined as the point where heat flow deviates 0.1 W/g from baseline.
      
    • Rule of Thumb: If

      
       J/g, the material has high explosive potential.
      
Phase 2: Accelerated Rate Calorimetry (ARC)

Objective: Simulate adiabatic conditions to determine the "Time to Maximum Rate" (TMR) and Self-Accelerating Decomposition Temperature (SADT).

Protocol:

  • Vessel: Titanium or Hastelloy spherical bomb (approx. 5-10 mL). Avoid Stainless Steel if possible due to halide corrosion.

  • Phi-Factor (

    
    ):  Aim for a low thermal inertia (
    
    
    
    ). High
    
    
    will mask the true onset temperature.
  • Mode: "Heat-Wait-Search" (HWS).

    • Heat Step: 5°C.

    • Wait Time: 15 min.

    • Search Threshold: 0.02°C/min.

  • Data Output:

    • Calculate

      
       (Temperature where TMR is 24 hours).
      
    • Use this value to set the Maximum Process Temperature (

      
       safety margin).
      

Decision Framework for Scale-Up

Use this logic flow to determine if BCPE is safe for your specific process conditions.

Diagram 2: Thermal Safety Assessment Workflow

SafetyWorkflow Start Start: BCPE Process Evaluation DSC Run DSC (Sealed Gold Pan) 4°C/min Start->DSC CheckEnergy Is ΔH > 500 J/g? DSC->CheckEnergy CheckOnset Is T_onset < T_process + 100°C? CheckEnergy->CheckOnset No (<500 J/g) ARC Run ARC (Adiabatic Test) Determine TMR & SADT CheckEnergy->ARC Yes (>500 J/g) CheckOnset->ARC Yes (Unstable) Safe Proceed with Standard Cooling (Monitor Off-Gas) CheckOnset->Safe No (Stable) ARC->Safe T_process << SADT Redesign STOP: Redesign Process (Dilution / Flow Chem) ARC->Redesign T_process > SADT

Caption: A tiered approach ensures resources are not wasted on ARC testing unless DSC indicates a thermal hazard or high energy potential.

References

  • Tucceri, M. E., Badenes, M. P., Bracco, L. L., & Cobos, C. J. (2016). Thermal Decomposition of 3-Bromopropene. A Theoretical Kinetic Investigation. The Journal of Physical Chemistry A, 120(15), 2285–2294. [Link]

  • Roy, K., Awan, I. A., Manion, J. A., & Tsang, W. (2003). Thermal decomposition of 2-bromopropene, and 2-chloropropene. Physical Chemistry Chemical Physics, 5, 1806-1810. [Link]

  • Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Source for C-Br vs C-Cl BDE comparisons). [Link]

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Standard reference for DSC/ARC protocols). [Link]

Safety Operating Guide

Personal protective equipment for handling 3-Bromo-2-chloroprop-1-ene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocols for 3-Bromo-2-chloroprop-1-ene CAS: 4860-96-2 Document Control: Operational Safety Guide v1.0

Executive Safety Summary

3-Bromo-2-chloroprop-1-ene is a highly reactive, bifunctional alkylating agent. Unlike standard organic solvents, it possesses two distinct halogen leaving groups (allylic bromide and vinylic chloride) and an alkene functionality. This structure makes it a potent electrophile capable of rapid, irreversible alkylation of DNA and proteins.

Critical Hazard Profile (GHS):

  • Danger: Highly Flammable Liquid & Vapor (H225)[1]

  • Danger: Causes Serious Eye Damage (H318) — Irreversible corneal damage possible upon contact.

  • Warning: Harmful if Swallowed, Inhaled, or in Contact with Skin (H302+H312+H332)[1][2][3]

  • Warning: Causes Skin Irritation (H315)[1][2][3]

Operational Directive: Treat this compound as a severe lachrymator and potential mutagen . Standard laboratory nitrile gloves provide insufficient protection against permeation. All manipulations must occur within a certified chemical fume hood.

Engineering Controls: The Primary Barrier

Before selecting PPE, ensure the engineering environment is compliant. PPE is the last line of defense, not the first.

Control MeasureSpecificationValidation Protocol
Fume Hood Class II, Type A2 or B2. Face velocity: 80–100 fpm (0.4–0.5 m/s).Verify flow gauge/monitor before every use. Sash height < 18 inches.[4][5][6]
Ventilation Single-pass air (no recirculation).Ensure no cross-drafts from doors/windows.
Ignition Sources Strictly Prohibited. Flash point is low (<23°C).Ground all metal vessels. Use spark-proof tools.

Personal Protective Equipment (PPE) Matrix

Rationale: Halogenated allylic compounds permeate standard rubber quickly. The "Double-Glove" system described below creates a permeation barrier (Laminate) protected by a mechanical barrier (Nitrile).

Hand Protection Strategy

Do NOT rely on standard 4-mil nitrile gloves alone. Breakthrough time for allyl halides can be <2 minutes.

LayerMaterialBrand/Type (Example)Function
Inner Glove (Barrier)EVOH/PE Laminate (2.7 mil)Ansell Barrier® or North Silver Shield®Provides >480 min chemical breakthrough protection against halogenated organics.
Outer Glove (Dexterity)Nitrile (minimum 5 mil)Kimberly-Clark Purple NitrileProtects the inner laminate glove from tears; provides grip; protects against incidental splash.

Protocol:

  • Inspect Laminate gloves for air leaks (inflate and hold).

  • Don Laminate gloves.

  • Don Nitrile gloves over the Laminate gloves.

  • Tape the cuff of the outer glove to the lab coat if working with volumes >50 mL.

Eye & Face Protection[3][7]
  • Mandatory: Chemical Splash Goggles (Indirect Vented or Non-Vented).

    • Why: Safety glasses with side shields are insufficient for H318 "Serious Eye Damage" hazards. Vapors can bypass glasses and cause lachrymation/corneal injury.

  • Supplemental: Face Shield (8-inch, polycarbonate).

    • Required when: Pouring volumes >100 mL, working under vacuum, or performing vigorous reactions.

Body & Respiratory Protection
  • Body: 100% Cotton or Flame-Resistant (Nomex) Lab Coat. Synthetic fibers (polyester) can melt into skin if ignited.

    • Apron: Chemical-resistant rubber apron required for transfer of stock solutions.

  • Respiratory:

    • Primary: Fume Hood (No respirator needed).

    • Spill Cleanup (Outside Hood): Full-face respirator with Organic Vapor (OV) cartridges (Black label). Note: Do not rely on odor threshold; this compound causes olfactory fatigue.

Operational Workflow: Safe Handling Protocol

This workflow minimizes exposure during the most critical phase: transferring the reagent from the stock bottle to the reaction vessel.

HandlingWorkflow Start Start: Reagent Retrieval Prep 1. Prep Fume Hood (Clear space, Check flow, Don PPE) Start->Prep Equip 2. Assemble Equipment (Syringe, Needle, Septum, Clamp) Prep->Equip Transfer 3. Transfer Method Selection Equip->Transfer SmallVol Volume < 10 mL (Syringe Technique) Transfer->SmallVol Small Scale LargeVol Volume > 10 mL (Cannula/Positive Pressure) Transfer->LargeVol Scale Up Action1 Insert needle through septum. Invert bottle. Withdraw liquid. SmallVol->Action1 Action2 Use double-ended needle (cannula). Apply N2 pressure to stock bottle. LargeVol->Action2 Quench 4. Decontamination Wipe needle/cannula with 10% Sodium Thiosulfate pad Action1->Quench Action2->Quench Dispose 5. Disposal Needles -> Sharps Waste -> Halogenated Stream Quench->Dispose

Figure 1: Decision logic for transferring 3-Bromo-2-chloroprop-1-ene based on volume.

Key Technical Nuance:

  • Pressure Equalization: When withdrawing liquid via syringe, inject an equivalent volume of inert gas (Nitrogen/Argon) first to prevent vacuum formation, which can cause aerosolization upon needle withdrawal.

  • Decontamination: Keep a "quench pad" (absorbent soaked in 10% aqueous sodium thiosulfate) in the hood. Wipe the needle tip immediately after use to neutralize residual alkylating agent before disposal.

Emergency Response & Spill Management

Scenario: Liquid Spill inside Fume Hood

  • Alert: Announce the spill to labmates.

  • Ventilate: Keep sash low; engage "Emergency Purge" on hood if available.

  • Absorb: Do NOT use paper towels (flammability hazard). Use Vermiculite or Polypropylene Absorbent Pads .

  • Neutralize: Treat the absorbent with a dilute solution of ethanolic potassium hydroxide (KOH) or sodium thiosulfate to degrade the alkyl halide (hydrolysis/substitution). Caution: Exothermic.

  • Dispose: Seal in a secondary container labeled "Hazardous Waste: Halogenated Debris."

Scenario: Skin/Eye Exposure [2][3][7][8]

  • Eyes: Flush immediately at an eyewash station for 15 minutes .[7] Hold eyelids open. Time is critical to prevent permanent corneal opacity.

  • Skin: Remove contaminated clothing immediately.[5][8] Wash skin with soap and water for 15 minutes.[4][7] Do not use alcohol (increases skin absorption).

Waste Disposal

Strict segregation is required due to the halogen content.

Waste StreamClassificationContainer Requirements
Liquid Waste Halogenated Organic HDPE or Glass carboy. Vented cap recommended. Do NOT mix with strong oxidizers or acids.
Solid Waste Contaminated Debris Double-bagged in clear polyethylene bags. Label "Toxic/Flammable Debris."
Sharps Chemically Contaminated Rigid plastic sharps container. Do not recap needles.

References

  • PubChem. (2025).[1][2] 3-Bromo-2-chloroprop-1-ene (Compound).[1] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment: Glove Selection Chart. U.S. Department of Labor. [Link]

Sources

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